3-Butene-1,2-diol
描述
Structure
3D Structure
属性
IUPAC Name |
but-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870564 | |
| Record name | Erythrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |
| Record name | 3-Butene-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.24 [mmHg] | |
| Record name | 3-Butene-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
497-06-3, 86161-40-2 | |
| Record name | 3-Butene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-ene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Butene-1,2-diol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 3-butene-1,2-diol. A key metabolite of the industrial chemical 1,3-butadiene, this compound is a significant molecule in toxicological studies and a versatile chiral building block in organic synthesis. This document summarizes its physicochemical properties, provides detailed experimental methodologies for its synthesis and analysis, and includes visualizations of its chemical structure and metabolic origin.
Chemical Structure and Identification
This compound, also known by synonyms such as 1,2-dihydroxy-3-butene and 3,4-dihydroxy-1-butene, is a four-carbon diol with a terminal double bond.[1] Its structure contains a chiral center at the carbon atom bearing the secondary hydroxyl group, leading to the existence of (R) and (S) enantiomers.
| Identifier | Value |
| IUPAC Name | but-3-ene-1,2-diol |
| CAS Number | 497-06-3[2][3] |
| Molecular Formula | C4H8O2[2][3] |
| SMILES | C=CC(O)CO |
| InChI | InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2[2][3] |
| InChI Key | ITMIAZBRRZANGB-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | [4] |
| Boiling Point | 195 °C at 733 mmHg[1][5] | Experimental |
| Melting Point | 15.1 °C | Estimated[1][4] |
| Density | 1.047 g/mL at 25 °C[1][5] | Experimental |
| Refractive Index | n20/D 1.462 | [1] |
| Solubility | Slightly soluble in chloroform and methanol.[1] | Experimental |
| Flash Point | 222 °F (105.6 °C) | [1][4] |
| Vapor Pressure | 0.102 mmHg at 25 °C | [4] |
Experimental Protocols
Synthesis of this compound from 3,4-Epoxy-1-butene
This protocol describes the synthesis of this compound via the hydrolysis of 3,4-epoxy-1-butene. This reaction is catalyzed by epoxide hydrolases in biological systems and can be performed chemically.[1][5]
Materials:
-
3,4-Epoxy-1-butene
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄) or epoxide hydrolase enzyme
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of 3,4-epoxy-1-butene in an appropriate solvent, add the dilute aqueous acid or the epoxide hydrolase preparation.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Purification by Vacuum Distillation
Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Place the crude this compound and boiling chips into the distillation flask.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 195 °C.
-
Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of this compound, for example, in biological samples after extraction.[6]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., a modified polyethylene glycol phase)
Sample Preparation (for biological samples):
-
To a urine sample, add sodium chloride to saturation.
-
Extract the sample with isopropanol.
-
Centrifuge to separate the layers and collect the organic phase.
-
The extract can be directly injected or derivatized for improved volatility and peak shape if necessary.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
The retention time of this compound will be specific to the column and conditions used and should be determined by running a standard. Quantification can be achieved by using an internal standard and creating a calibration curve.[6]
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Metabolic Formation of this compound
Caption: Formation of this compound from 1,3-butadiene.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 497-06-3 [chemicalbook.com]
- 6. Gas chromatographic determination of this compound in urine samples after 1,3-butadiene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Butene-1,2-diol, a versatile chiral building block and a significant metabolite of 1,3-butadiene. The document details its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, particularly in the pharmaceutical and material sciences sectors.
Chemical Identity and Synonyms
This compound is a vicinal diol containing a terminal double bond. Its chemical structure allows for chirality, making it a valuable precursor in asymmetric synthesis.
The primary Chemical Abstracts Service (CAS) number for the racemic mixture is 497-06-3 .[1][2][3] Specific stereoisomers have their own unique identifiers. A comprehensive list of its synonyms is provided below for clear identification in literature and chemical databases.
| Identifier Type | Value |
| CAS Number | 497-06-3[1][2][3] |
| (S)-Isomer CAS | 62214-39-5[4] |
| Molecular Formula | C4H8O2[1][2][3][4] |
| IUPAC Name | But-3-ene-1,2-diol[1] |
| Synonyms | 1,2-Dihydroxy-3-butene[1][3][5] |
| 1-Butene-3,4-diol[1][3][5] | |
| 3,4-Dihydroxy-1-butene[1][2][3][6] | |
| Erythrol[1][3][5] |
Physicochemical and Toxicological Data
The following table summarizes the key quantitative properties of this compound, compiled from various sources. These parameters are crucial for experimental design, process development, and safety assessments.
| Property | Value | Unit |
| Molecular Weight | 88.11[1][7] | g/mol |
| Density | 1.047[1][6] | g/cm³ at 20°C |
| Boiling Point | 195 | °C at 733 mmHg[6] |
| Flash Point | 89.3 ± 16.4 | °C[4] |
| pKa | 13.68 ± 0.20 | (Predicted)[2] |
| LogP (Octanol/Water) | -0.79 | [1][4] |
| Refractive Index | 1.462 | at 20°C[6] |
| Appearance | Clear colorless liquid[1][2] | - |
| GHS Hazard Statements | H315, H319, H335[7] | - |
Biological and Pharmaceutical Relevance
This compound is a major metabolite of 1,3-butadiene, a compound used extensively in the synthetic rubber industry and classified as a human carcinogen.[8] In biological systems, 1,3-butadiene is metabolized to 1,2-epoxy-3-butene, which is then hydrolyzed by epoxide hydrolases to form this compound.[6][8] This metabolic pathway is of significant interest in toxicology and drug metabolism studies.
Due to its chiral nature, this compound serves as a valuable starting material in the synthesis of enantiomerically pure pharmaceutical compounds.[9][10] Its dual functionality, possessing both hydroxyl groups and a vinyl group, allows for its incorporation into complex molecular architectures, making it a key intermediate in modern drug discovery.[9][10]
Experimental Protocols
Synthesis of this compound via Dihydroxylation of 1,3-Butadiene
This protocol describes a common method for the synthesis of vicinal diols from alkenes, adapted for this compound. The dihydroxylation of the terminal double bond of 1,3-butadiene can be achieved using various oxidizing agents. A widely used laboratory-scale method involves osmium tetroxide, though safer alternatives like potassium permanganate are also employed.
Objective: To synthesize this compound from 1,3-butadiene.
Reagents:
-
1,3-Butadiene
-
Osmium Tetroxide (OsO₄) - Note: Highly toxic, handle with extreme caution.
-
N-Methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone/Water solvent mixture
-
Sodium sulfite
-
Magnesium sulfate
-
Dichloromethane
Procedure:
-
In a well-ventilated fume hood, dissolve N-Methylmorpholine N-oxide (1.2 equivalents) in a mixture of acetone and water (10:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Bubble 1,3-butadiene (1 equivalent) through the cooled solution.
-
Add a catalytic amount of Osmium Tetroxide (e.g., 0.002 equivalents) to the reaction mixture.
-
Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.
Use as a Chiral Building Block: Synthesis of a Substituted Oxazolidinone
This protocol illustrates the use of this compound as a precursor for medicinally relevant heterocyclic compounds.[6]
Objective: To prepare a vinyl-substituted oxazolidinone ligand.
Reagents:
-
(S)-3-Butene-1,2-diol
-
Carbonyldiimidazole (CDI) or a similar phosgene equivalent
-
A primary amine (e.g., Benzylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
Procedure:
-
To a solution of (S)-3-Butene-1,2-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (2.1 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add carbonyldiimidazole (1.1 equivalents) and stir the reaction mixture at room temperature for 4-6 hours until the intermediate cyclic carbonate is formed (monitor by TLC).
-
In a separate flask, prepare a solution of the primary amine (e.g., benzylamine, 1.2 equivalents) in anhydrous THF.
-
Add the amine solution to the reaction mixture containing the cyclic carbonate.
-
Heat the reaction to reflux and maintain for 12-18 hours.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired substituted oxazolidinone.
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. (S)-3-Butene-1,2-diol | CAS#:62214-39-5 | Chemsrc [chemsrc.com]
- 5. This compound (CAS 497-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Buy this compound | 497-06-3 [smolecule.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic Analysis of 3-Butene-1,2-diol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Butene-1,2-diol (CAS: 497-06-3), a significant metabolite of 1,3-butadiene and a versatile chiral building block in organic synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral information (NMR, IR, MS), the experimental protocols for its acquisition, and a logical workflow for these analytical techniques.
Molecular Structure:
-
Chemical Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum (Proton NMR)
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The following data is predicted based on the analysis of structurally similar compounds, such as 3-buten-2-ol, and established chemical shift principles.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~5.85 | ddd | 1H | H-3 |
| ~5.30 | d | 1H | H-4a (trans) |
| ~5.15 | d | 1H | H-4b (cis) |
| ~4.10 | m | 1H | H-2 |
| ~3.65 | dd | 1H | H-1a |
| ~3.50 | dd | 1H | H-1b |
| ~2.5-3.5 | br s | 2H | -OH |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectrum (Carbon-13 NMR)
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Data for this compound has been reported in deuterated chloroform (CDCl₃).[4]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~138 | C-3 |
| ~116 | C-4 |
| ~74 | C-2 |
| ~66 | C-1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100 - 3010 | Medium | =C-H stretch (alkenyl) |
| 2950 - 2850 | Medium | C-H stretch (alkyl) |
| 1680 - 1620 | Variable | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (alcohol) |
| 990 and 910 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 88 | Molecular Ion (M⁺) |
| 70 | [M - H₂O]⁺ |
| 57 | [M - CH₂OH]⁺ |
| 43 | [C₃H₃O]⁺ or [C₃H₇]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C spectrum, often using proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the empty IR spectrometer.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Key fragmentation pathways for this compound in EI-MS.
References
An In-depth Technical Guide to the Stereoisomers of 3-Butene-1,2-diol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-butene-1,2-diol, focusing on their synthesis, distinct properties, and applications, particularly within the realm of drug development. This document is intended to be a valuable resource for researchers and scientists working in organic synthesis, medicinal chemistry, and pharmacology.
Introduction to this compound and its Stereoisomers
This compound is a four-carbon diol containing a terminal double bond. The presence of a chiral center at the C2 position gives rise to two stereoisomers: (R)-3-butene-1,2-diol and (S)-3-butene-1,2-diol. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms, leading to different interactions with other chiral molecules, a critical consideration in drug design and development.
The unique combination of a vicinal diol and a vinyl group makes these enantiomers valuable chiral building blocks in asymmetric synthesis.[1][2] Their utility extends to the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Physicochemical Properties
The enantiomers of this compound share many physical properties but differ in their interaction with plane-polarized light. The racemic mixture is a clear, colorless liquid.[3]
| Property | (R)-3-Butene-1,2-diol | (S)-3-Butene-1,2-diol | Racemic this compound |
| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [4] | 88.11 g/mol [4] | 88.11 g/mol [5] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid[3] |
| Boiling Point | ~195 °C at 733 mmHg[3] | ~195 °C at 733 mmHg[3] | 195 °C at 733 mmHg[3] |
| Density | ~1.047 g/mL at 25 °C[3] | ~1.047 g/mL at 25 °C[3] | 1.047 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | ~1.462[3] | ~1.462[3] | 1.462[3] |
| Specific Rotation [α]D | Data not available | Data not available | 0° |
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure (R)- and (S)-3-butene-1,2-diol is crucial for their application in asymmetric synthesis and pharmacological studies. Several methods have been developed to achieve this, primarily through asymmetric dihydroxylation of 1,3-butadiene or enzymatic resolution of the racemic diol.
Asymmetric Synthesis via Sharpless Dihydroxylation
The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of vicinal diols from olefins.[6][7] By using commercially available AD-mix-α or AD-mix-β, which contain a chiral ligand, 1,3-butadiene can be dihydroxylated to yield the corresponding (S) or (R)-3-butene-1,2-diol with high enantiomeric excess.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For this compound, lipases can be used to selectively acylate one of the enantiomers, which can then be separated from the remaining unreacted enantiomer.[8]
Experimental Protocols
Synthesis of (S)-3-Butene-1,2-diol from Diethyl L-tartrate
This protocol is adapted from methodologies involving the transformation of tartaric acid derivatives.[9][10][11][12]
Materials:
-
L-(+)-Diethyl tartrate
-
Thionyl chloride
-
Dimethylformamide (DMF)
-
Lithium bromide (LiBr)
-
1,2-Dimethoxyethane (DME)
-
Zinc dust
-
Hydrochloric acid
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To L-(+)-diethyl tartrate, add thionyl chloride dropwise, followed by a catalytic amount of DMF.
-
Slowly heat the solution to approximately 50°C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add lithium bromide in portions. Heat the resulting mixture at 60-70°C for 12 hours.
-
Add zinc dust and a small amount of water, and continue stirring at the same temperature for 2 hours.
-
After cooling, filter the mixture through Celite and wash the residue with water and ethyl acetate.
-
Separate the aqueous phase, acidify with concentrated HCl, and extract with ethyl acetate.
-
Combine the organic extracts, wash with saturated sodium chloride and sodium bicarbonate solutions, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield (S)-3-butene-1,2-diol.
Enzymatic Resolution of Racemic this compound
This protocol is a general procedure based on lipase-catalyzed transesterification.[8][13][14][15]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate or vinyl butanoate)
-
Organic solvent (e.g., heptane or diisopropyl ether)
-
Phosphate buffer (for aqueous systems)
Procedure:
-
Dissolve racemic this compound and the acyl donor in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by gas chromatography (GC) or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.
-
The unreacted (R)- or (S)-3-butene-1,2-diol and the corresponding ester can be separated by column chromatography.
-
The ester can be hydrolyzed back to the other enantiomer of this compound using a base such as sodium hydroxide.
Chiral HPLC Analysis of this compound Enantiomers
This protocol provides a general guideline for the separation of this compound enantiomers.[16][17][18][19]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A chiral stationary phase column, such as (S,S)-Whelk-O 1 or a similar Pirkle-type column, is often effective for separating diol enantiomers.[18]
Mobile Phase:
-
A mixture of n-hexane and a polar modifier like ethanol is typically used. A common starting composition is n-hexane:ethanol (97:3, v/v).[18] The optimal ratio may need to be determined empirically.
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
The two enantiomers should elute as separate peaks. The retention times will be characteristic of each enantiomer under the specific chromatographic conditions.
NMR Spectroscopic Characterization
NMR spectroscopy is used to confirm the structure of the synthesized diols. While the NMR spectra of the two enantiomers are identical in an achiral solvent, chiral derivatizing agents can be used to distinguish them.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a small amount of the diol in a deuterated solvent (e.g., CDCl₃ or D₂O).
Expected ¹H NMR Signals (in CDCl₃):
-
δ ~1.2-1.3 ppm: Doublet, corresponding to the methyl protons of any potential isomeric impurity like 3-buten-2-ol.[20]
-
δ ~3.5-3.8 ppm: Multiplet, corresponding to the -CH₂OH protons.
-
δ ~4.1-4.3 ppm: Multiplet, corresponding to the -CH(OH)- proton.
-
δ ~5.1-5.4 ppm: Multiplet, corresponding to the =CH₂ protons.
-
δ ~5.7-5.9 ppm: Multiplet, corresponding to the =CH- proton.
Expected ¹³C NMR Signals (in CDCl₃):
-
δ ~66 ppm: -CH₂OH
-
δ ~73 ppm: -CH(OH)-
-
δ ~115 ppm: =CH₂
-
δ ~138 ppm: =CH-
Application in Drug Development: Inhibition of Glycerol Dehydratase
Enantiomerically pure this compound serves as a valuable tool in studying enzyme mechanisms and as a potential lead for drug development. One notable example is its role as an inhibitor of coenzyme B₁₂-dependent glycerol dehydratase.[21][22]
Glycerol dehydratase is an enzyme that catalyzes the conversion of glycerol to 3-hydroxypropanal.[22] This pathway is of interest in biofuel production and as a potential target for antimicrobial agents. This compound acts as a competitive inhibitor of this enzyme.[21] The vinyl group of the inhibitor is thought to lead to the formation of a stabilized radical intermediate at the enzyme's active site, thereby interrupting the catalytic cycle.[21][23]
Kinetic studies have shown that racemic this compound is a competitive inhibitor of glycerol dehydratase with a Ki of 0.21 mM and an inactivation rate constant (ki) of 5.0 x 10⁻² s⁻¹.[21] Further investigation into the inhibitory activity of the individual enantiomers could provide valuable insights for the design of more potent and selective inhibitors.
Conclusion
The stereoisomers of this compound are versatile chiral building blocks with significant potential in organic synthesis and drug development. The ability to produce these compounds in high enantiomeric purity through methods like Sharpless asymmetric dihydroxylation and enzymatic resolution is key to unlocking their utility. Their application as specific enzyme inhibitors highlights their importance as tools for biochemical research and as starting points for the development of novel therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers to effectively synthesize, characterize, and utilize these valuable chiral molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (CAS 497-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. scispace.com [scispace.com]
- 4. This compound, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. US5189200A - Process for the stereoselective transformation of a diol to an alcohol - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]
- 12. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]
- 21. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase [frontiersin.org]
- 23. On the reaction of glycerol dehydratase with but-3-ene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Racemic and Enantiomerically Pure 3-Butene-1,2-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butene-1,2-diol is a valuable chiral building block in organic synthesis, providing access to a variety of complex molecules, including pharmaceuticals and natural products. Its vicinal diol and vinyl functionalities allow for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to both racemic and enantiomerically pure this compound. Detailed experimental protocols for key methodologies, quantitative data for comparison, and logical workflow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. The core synthetic approaches covered include the dihydroxylation of 1,3-butadiene, the hydrolysis of 3,4-epoxy-1-butene (butadiene monoxide), and the enzymatic kinetic resolution of the racemic diol.
Introduction
The strategic importance of small, functionalized chiral molecules in drug discovery and development is well-established. This compound, with its C4 backbone, two stereocenters, and a terminal double bond, represents a versatile synthon for the construction of more complex chiral structures. The diol moiety can be readily derivatized or cleaved, while the vinyl group is amenable to a wide range of transformations, including oxidation, reduction, and carbon-carbon bond formation. This guide details the most prevalent and effective methods for the synthesis of this key intermediate in both its racemic and enantiomerically enriched forms.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches: the direct oxidation of a C4 precursor like 1,3-butadiene, the functionalization of an oxygenated C4 precursor such as 3,4-epoxy-1-butene, and the resolution of a racemic mixture of the diol. Additionally, bio-based routes from renewable resources like erythritol are emerging as sustainable alternatives.
Dihydroxylation of 1,3-Butadiene
The direct dihydroxylation of 1,3-butadiene is a straightforward approach to access this compound. Both racemic and asymmetric versions of this transformation are well-established.
The racemic dihydroxylation of 1,3-butadiene can be achieved using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). A practical, Sharpless-style racemic dihydroxylation protocol utilizes the achiral ligand quinuclidine to accelerate the reaction.
The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[1][2] By employing a chiral quinine ligand, it is possible to obtain either the (R,R) or (S,S) enantiomer of the diol with high enantiomeric excess (ee). The commercially available AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand) provide reliable access to the corresponding diol enantiomers.[3]
Synthesis from 3,4-Epoxy-1-butene (Butadiene Monoxide)
The hydrolysis of commercially available 3,4-epoxy-1-butene provides another direct route to this compound.
The acid-catalyzed hydrolysis of racemic 3,4-epoxy-1-butene yields racemic this compound. This method is straightforward but does not offer stereochemical control.
While the palladium-catalyzed asymmetric amination of racemic butadiene monoxide has been reported, the analogous enantioselective hydrolysis to afford enantiomerically enriched this compound is less documented in readily available literature.[4] This remains an area for potential development, likely involving a chiral palladium catalyst to facilitate the enantioselective ring-opening of the epoxide with water.
Enzymatic Kinetic Resolution
Kinetic resolution is an effective strategy for separating a racemic mixture of this compound into its constituent enantiomers. This is typically achieved through the enantioselective acylation of the diol catalyzed by a lipase.
Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase are highly effective for this transformation. The enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Both enantiomers can be obtained with very high enantiomeric purity (≥99% ee).
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Racemic Synthesis of this compound
| Method | Starting Material | Reagents | Yield (%) | Reference |
| Dihydroxylation | 1,3-Butadiene | OsCl₃ (cat.), K₃Fe(CN)₆, Quinuclidine | High (e.g., 78-98% for analogous alkenes) | [5] |
| Hydrolysis | 3,4-Epoxy-1-butene | H₂SO₄ (aq) | Moderate to High | General Knowledge |
Table 2: Enantioselective Synthesis of this compound
| Method | Starting Material | Reagents | Enantiomer | Yield (%) | ee (%) | Reference |
| Sharpless AD | 1,3-Butadiene | AD-mix-β | (R,R) | Moderate | High | [3][6] |
| Sharpless AD | 1,3-Butadiene | AD-mix-α | (S,S) | Moderate | High | [3][6] |
| Enzymatic KR | (±)-3-Butene-1,2-diol derivative | CALB, Acyl donor | (R)-diol & (S)-ester | ~27-29% (for each) | ≥99 | N/A |
Experimental Protocols
Racemic Dihydroxylation of 1,3-Butadiene (Sharpless-Style)
Principle: This method utilizes a catalytic amount of osmium trichloride and stoichiometric potassium ferricyanide as the oxidant in the presence of the achiral ligand quinuclidine to produce racemic this compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butyl alcohol (50 mL) and water (50 mL) is prepared.
-
To this solvent mixture, add potassium ferricyanide (K₃Fe(CN)₆, 3.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and quinuclidine (1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add osmium trichloride (OsCl₃, 0.002 equiv.) to the stirred mixture.
-
1,3-Butadiene (1.0 equiv., condensed at low temperature or bubbled through the solution) is then added.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (Na₂SO₃).
-
The mixture is stirred for an additional hour, and then the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic this compound, which can be purified by column chromatography.
Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
Principle: This protocol uses the commercially available AD-mix-β to synthesize (R,R)-3-butene-1,2-diol. A similar procedure using AD-mix-α would yield the (S,S)-enantiomer.
Procedure:
-
To a round-bottom flask, add a mixture of tert-butyl alcohol (50 mL) and water (50 mL) and cool to 0 °C.
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both layers are clear.
-
Add methanesulfonamide (CH₃SO₂NH₂, 1.0 equiv.).
-
1,3-Butadiene (1.0 equiv., condensed at low temperature or bubbled through the solution) is added to the stirred mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for 1 hour.
-
Ethyl acetate (50 mL) is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or by analysis of a chiral derivative (e.g., Mosher's ester) by NMR spectroscopy.
Racemic Hydrolysis of 3,4-Epoxy-1-butene
Principle: This is a simple acid-catalyzed ring-opening of the epoxide with water as the nucleophile to produce the racemic diol.
Procedure:
-
To a solution of 3,4-epoxy-1-butene (1.0 equiv.) in a mixture of acetone and water (1:1, v/v), add a catalytic amount of sulfuric acid (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Enzymatic Kinetic Resolution of (±)-3-Butene-1,2-diol
Principle: This method involves the selective acylation of one enantiomer of a racemic this compound derivative using Candida antarctica lipase B (CALB), leaving the other enantiomer unreacted. The esterified and unreacted diol can then be separated.
Procedure:
-
Preparation of a racemic ester (e.g., 2-hydroxy-3-butenyl acetate): Acetylate racemic this compound using a standard procedure (e.g., acetic anhydride and pyridine) to protect the primary alcohol, yielding racemic 2-hydroxy-3-butenyl acetate. Purify the product by column chromatography.
-
Enzymatic Resolution: a. To a solution of racemic 2-hydroxy-3-butenyl acetate (1.0 equiv.) in an organic solvent (e.g., hexane or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (1.5 equiv.). b. Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The amount of enzyme will need to be optimized but can start at 10-20% by weight of the substrate. c. Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. d. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed diester. e. Filter off the immobilized enzyme (which can often be reused). f. Remove the solvent under reduced pressure. g. Separate the unreacted (S)-2-hydroxy-3-butenyl acetate from the (R)-1,2-diacetoxy-3-butene by column chromatography. h. The separated enantiomers can be deprotected (e.g., by hydrolysis) to yield the enantiomerically pure (R)- and (S)-3-butene-1,2-diols.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis of racemic and enantiomerically pure this compound.
Figure 1: General synthetic pathways to racemic and enantiopure this compound.
Figure 2: Decision workflow for the dihydroxylation of 1,3-butadiene.
Figure 3: Workflow for the enzymatic kinetic resolution of this compound.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own advantages and disadvantages. For the preparation of racemic material, the dihydroxylation of 1,3-butadiene or the hydrolysis of 3,4-epoxy-1-butene are both viable and straightforward options. For the synthesis of enantiomerically pure diols, the Sharpless asymmetric dihydroxylation offers a direct and highly enantioselective route from 1,3-butadiene. Alternatively, the enzymatic kinetic resolution of a racemic derivative of the diol provides access to both enantiomers with excellent optical purity. The choice of synthetic route will ultimately depend on factors such as the desired stereochemistry, scale of the reaction, cost and availability of reagents, and the specific requirements of the subsequent synthetic steps. This guide provides the necessary technical information to enable researchers to make an informed decision and successfully implement the synthesis of this valuable chiral building block.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
3-Butene-1,2-diol: A Key Metabolite in 1,3-Butadiene-Induced Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butadiene (BD), a significant environmental and occupational pollutant, is a known human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive epoxide intermediates. One of the major metabolites in this pathway is 3-butene-1,2-diol (B-diol), formed via the hydrolysis of 1,2-epoxy-3-butene. While historically considered a detoxification product, recent evidence suggests B-diol can be further metabolized to genotoxic species, playing a complex role in the overall carcinogenicity of 1,3-butadiene. This technical guide provides a comprehensive overview of the formation of B-diol, its downstream metabolic fate, quantitative data on its formation and toxicity, detailed experimental protocols for its analysis, and insights into the signaling pathways affected by 1,3-butadiene's reactive metabolites.
Introduction to 1,3-Butadiene and its Metabolism
1,3-Butadiene is a colorless gas used extensively in the production of synthetic rubber and plastics. Human exposure occurs through industrial emissions, vehicle exhaust, and cigarette smoke. The carcinogenicity of BD is not due to the parent compound itself, but rather its metabolic activation by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, into reactive epoxides. These epoxides, including 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD), are electrophilic and can form adducts with DNA and other macromolecules, leading to genotoxicity.
The Metabolic Formation of this compound
The primary pathway for the formation of this compound involves a two-step enzymatic process.
-
Oxidation of 1,3-Butadiene: CYP2E1 catalyzes the initial oxidation of 1,3-butadiene to its monoepoxide derivative, 1,2-epoxy-3-butene (EB). This is a critical activation step. While other P450 isoforms like CYP2A6 may play a role, CYP2E1 is considered the major catalyst in human liver microsomes.[1]
-
Hydrolysis of 1,2-Epoxy-3-butene: The resulting epoxide, EB, is a substrate for epoxide hydrolase (EH). This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of this compound.[2] This diol is a significant metabolite found in both mice and rats after exposure to 1,3-butadiene.[2]
Quantitative Data on Metabolism and Toxicity
Significant species differences exist in the metabolism of 1,3-butadiene, which contributes to the observed variations in carcinogenicity, with mice being more susceptible than rats. Humans are generally considered to be less sensitive than mice. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Epoxide Hydrolase in Liver Microsomes
| Species | Apparent Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Mouse | 1.5 | 19 | [3] |
| Rat | 0.7 | 17 | [3] |
| Human | 0.5 | 14 | [3] |
Table 2: Blood Concentrations of this compound (B-diol) and Other Metabolites in Male Rodents After 1,3-Butadiene Exposure
| Exposure Conc. (ppm) | Species | B-diol (µmol/L) | EBD (µmol/L) | DEB (µmol/L) | Reference |
| 150 | Rat | ~10 | 9.5 | Not Detected | |
| 300 | Rat | ~20 | ~8 | Not Detected | |
| 600 | Rat | ~35 | ~5 | Not Detected | |
| 1200 | Rat | ~60 | ~3 | Not Detected | |
| 150 | Mouse | ~15 | ~30 | ~1.0 | |
| 300 | Mouse | ~25 | 42 | ~1.5 | |
| 600 | Mouse | ~40 | ~30 | ~2.0 | |
| 1200 | Mouse | ~60 | ~20 | ~3.0 |
EBD: 3,4-Epoxy-1,2-butanediol; DEB: 1,2:3,4-Diepoxybutane
Table 3: Acute Toxicity of this compound in Male Rodents
| Species | Dose (mg/kg) | Endpoint | Observations | Reference |
| Sprague-Dawley Rat | 250 | Mortality | 50% (2 out of 4) died within 24 hours. | [2] |
| Sprague-Dawley Rat | 250 | Clinical Signs | Hypoglycemia, lethargy, seizures. | [2] |
| Sprague-Dawley Rat | 250 | Pathology | Liver lesions observed at 4 hours post-treatment. | [2] |
| B6C3F1 Mouse | 250 | Mortality | No deaths observed. | [2] |
| B6C3F1 Mouse | 250 | Clinical Signs | Modest alterations of liver integrity tests. | [2] |
Downstream Metabolism and Role in Toxicity
While the formation of B-diol from EB is a detoxification step in the sense that it removes a reactive epoxide, B-diol is not an inert end-product. It can be further oxidized by CYP450 enzymes to form 3,4-epoxy-1,2-butanediol (EBD), another genotoxic metabolite. EBD, along with DEB, contributes to the formation of DNA adducts, which are critical initiating events in carcinogenesis. The ultimate toxicity of 1,3-butadiene is therefore dependent on the balance between the rates of formation and detoxification of these various epoxide metabolites.
The genotoxicity of 1,3-butadiene's metabolites, particularly DEB, is well-documented. DEB is a potent cross-linking agent, capable of forming DNA-DNA and DNA-protein crosslinks.[2][4] These lesions are particularly challenging for cellular DNA repair machinery and can lead to chromosomal aberrations, micronuclei formation, and mutations.
DNA Damage Response and Signaling Pathways
The DNA adducts and crosslinks formed by the epoxide metabolites of 1,3-butadiene trigger a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity.
Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA double-strand breaks and stalled replication forks, which can be consequences of DNA crosslinks.[5][6][7][8][9] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[6] This signaling cascade can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: To provide time for DNA repair.
-
Activation of DNA Repair Pathways: Such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR) to remove the DNA adducts and repair the damage.
-
Apoptosis: Programmed cell death, to eliminate cells with irreparable damage.
Experimental Protocols
Quantification of this compound in Urine by GC/MS
This protocol is adapted from a method used for the analysis of rat urine samples following inhalation exposure to 1,3-butadiene.[10][11]
1. Sample Preparation and Extraction:
- Collect urine samples and store at -20°C until analysis.
- Thaw samples and centrifuge to remove any precipitates.
- To 1 mL of urine, add an internal standard (e.g., a deuterated analog of B-diol).
- Saturate the sample with sodium chloride (NaCl) to improve extraction efficiency.
- Perform a liquid-liquid extraction with 2 mL of isopropanol.
- Vortex the mixture vigorously and then centrifuge to separate the phases.
- Carefully transfer the upper isopropanol layer to a clean vial for analysis.
2. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:
- Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a polar column like a DB-WAX).
- Injection: Inject 1-2 µL of the extract in splitless mode.
- Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220°C) to elute the analyte.
- Mass Spectrometer: Operate the MS in electron ionization (EI) mode.
- Data Acquisition: Use selected ion monitoring (SIM) for quantification to enhance sensitivity and selectivity. For B-diol, a characteristic ion such as m/z 57 can be used.[10][11]
3. Quantification:
- Prepare a calibration curve using standards of B-diol of known concentrations.
- Calculate the concentration of B-diol in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Micronucleus Assay in Human Lymphocytes
This protocol is a generalized procedure based on established methods for assessing the genotoxicity of chemicals.[3][12][13][14][15]
1. Cell Culture and Exposure:
- Isolate human peripheral blood lymphocytes from healthy, non-smoking donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
- Culture the lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, antibiotics, and a mitogen (phytohemagglutinin, PHA) to stimulate cell division.
- After a pre-incubation period (e.g., 24 hours), add various concentrations of this compound (or other metabolites) to the cultures. Include appropriate negative (vehicle) and positive (e.g., mitomycin C) controls. If metabolic activation is required, a rat liver S9 fraction can be included.
2. Cytokinesis Block:
- Approximately 44 hours after PHA stimulation, add cytochalasin-B to the cultures. Cytochalasin-B inhibits cytokinesis (cytoplasmic division) without affecting nuclear division, leading to the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during the exposure period.[14]
3. Harvesting and Slide Preparation:
- At approximately 72 hours post-stimulation, harvest the cells by centrifugation.
- Treat the cells with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
- Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step several times.
- Drop the cell suspension onto clean microscope slides and allow them to air dry.
4. Staining and Scoring:
- Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
- Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.
- Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nuclei but smaller in size.
Conclusion and Future Directions
This compound is a pivotal metabolite in the biotransformation of 1,3-butadiene. While its formation from 1,2-epoxy-3-butene represents a detoxification step, its subsequent oxidation to the genotoxic epoxide EBD highlights its contribution to the overall carcinogenic potential of the parent compound. The balance of metabolic activation and detoxification pathways, which varies significantly across species, is a key determinant of susceptibility to 1,3-butadiene-induced cancer.
Future research should focus on further elucidating the kinetic parameters of CYP2E1 in 1,3-butadiene oxidation across different populations to refine risk assessment models. Additionally, a deeper understanding of the specific DNA repair pathways involved in processing the adducts formed from B-diol's downstream metabolites will be crucial for developing potential intervention strategies and for better predicting individual susceptibility to 1,3-butadiene toxicity. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers working to unravel the complex mechanisms of 1,3-butadiene carcinogenesis.
References
- 1. Human liver microsomes are efficient catalysts of 1,3-butadiene oxidation: evidence for major roles by cytochromes P450 2A6 and 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.llu.edu [experts.llu.edu]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.llu.edu [experts.llu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Dose-dependent excretion of unconjugated this compound measured in urine with a gc/ms after 1,3-butadiene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Micronucleus Assays with Human Lymphocytes for <i>in Vitro</i> Genetic Toxicology Testing [ouci.dntb.gov.ua]
- 14. crpr-su.se [crpr-su.se]
- 15. The in vitro micronucleus test on isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of 3-Butene-1,2-diol Synthesis: A Technical Guide
An In-depth Exploration of the Discovery, Historical Evolution, and Modern Synthetic Methodologies for a Versatile Chiral Building Block.
Introduction
3-Butene-1,2-diol, a vicinal diol with a terminal double bond, has emerged as a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique trifunctional nature, possessing two stereocenters and a reactive vinyl group, allows for diverse chemical transformations, making it a valuable synthon for introducing chirality and functionality into complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution from early general methods for diol preparation to modern, highly efficient, and stereoselective routes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Historical Perspective: The Dawn of Diol Synthesis
The precise first synthesis of this compound is not prominently documented in early chemical literature, which often focused on simpler, saturated glycols. The broader history of vicinal diol synthesis dates back to the 19th century with Charles-Adolphe Wurtz's pioneering work on ethylene glycol in 1856.[1][2][3] Early methods for preparing unsaturated diols were often extensions of reactions developed for their saturated counterparts and typically involved the dihydroxylation of the corresponding diene, 1,3-butadiene, or the hydrolysis of its epoxide. These early methods were often characterized by low yields and a lack of stereocontrol, producing racemic mixtures.
One of the early approaches to synthesizing unsaturated diols involved the hydrolysis of dichlorinated butenes. For instance, the hydrolysis of 1,4-dichloro-2-butene, a byproduct of chloroprene synthesis from 1,3-butadiene, yields a mixture of this compound and 2-butene-1,4-diol.[4] Isomerization of the more readily available 2-butene-1,4-diol, itself synthesized from the hydrogenation of 2-butyne-1,4-diol (a product of Reppe chemistry), also provided a route to this compound, albeit often in modest yields.[4][5]
The development of more controlled oxidation methods for alkenes, such as the use of permanganate (Baeyer's test) and osmium tetroxide, laid the groundwork for more direct and higher-yielding syntheses of vicinal diols, including this compound. However, achieving high levels of chemo- and stereoselectivity remained a significant challenge for many decades.
Modern Synthetic Methodologies
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in the synthesis of this compound, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. Modern methods are characterized by their high efficiency, selectivity, and sustainability.
Hydrolysis of 3,4-Epoxy-1-butene
The acid-catalyzed hydrolysis of 3,4-epoxy-1-butene (butadiene monoxide) is a fundamental and widely employed method for the synthesis of racemic this compound.[6][7] This reaction proceeds via a protonated epoxide intermediate, which is then attacked by water.
Caption: Acid-catalyzed hydrolysis of 3,4-epoxy-1-butene.
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation of 3,4-Epoxy-1-butene
A significant breakthrough in the enantioselective synthesis of this compound was the development of a palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. This method provides access to the highly valuable (R)-3-butene-1,2-diol with high yield and enantiomeric excess.[1][8][9]
Caption: Palladium-catalyzed synthesis of (R)-3-butene-1,2-diol.
Continuous Flow Deoxydehydration of Erythritol
In a move towards sustainable chemistry, a continuous flow process for the deoxydehydration of bio-based erythritol has been developed to produce this compound.[8] This method utilizes high temperatures and pressures to achieve a rapid and efficient conversion.
Caption: Continuous flow synthesis from erythritol.
Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
The Sharpless asymmetric dihydroxylation provides a powerful tool for the enantioselective synthesis of vicinal diols from alkenes.[10][11] While the direct dihydroxylation of 1,3-butadiene can lead to a mixture of products, under carefully controlled conditions, it can be a viable route to chiral this compound. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant.
Caption: Sharpless asymmetric dihydroxylation of 1,3-butadiene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the modern synthetic methods described.
| Synthesis Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Acid-Catalyzed Hydrolysis | 3,4-Epoxy-1-butene | H₂SO₄ (catalytic) | Water | 80 | ~60-70 | Racemic | [12] |
| Palladium-Catalyzed Asymmetric Transformation | 3,4-Epoxy-1-butene | Pd(OAc)₂, P(o-tol)₃, Chiral Ligand | Acetonitrile/Water | 90-95 | 84 | 85 ((R)-enantiomer) | [1][8][9] |
| Continuous Flow Deoxydehydration | Erythritol | Deoxydehydration Reagent | - | 225-275 | High | Racemic | [8] |
| Sharpless Asymmetric Dihydroxylation | 1,3-Butadiene | OsO₄ (cat.), (DHQD)₂-PHAL, K₃[Fe(CN)₆] | t-BuOH/Water | 0 - rt | Moderate | High (enantiomer dependent on ligand) | [13] |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3,4-Epoxy-1-butene[14]
-
To a stirred solution of 3,4-epoxy-1-butene (1 equivalent) in water, a catalytic amount of sulfuric acid (e.g., 0.1 mol%) is added.
-
The mixture is heated to 80 °C and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Protocol 2: Palladium-Catalyzed Synthesis of (R)-3-Butene-1,2-diol[9]
-
To a solution of 3,4-epoxy-1-butene (1 equivalent) in a mixture of acetonitrile and water are added palladium(II) acetate (0.025 mol%), tri(o-tolyl)phosphine (0.05 mol%), and a suitable chiral ligand (e.g., a chiral phosphine or diamine ligand, 0.03 mol%).
-
The reaction mixture is heated to 90-95 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by chiral high-performance liquid chromatography (HPLC) to determine both conversion and enantiomeric excess.
-
After completion, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The remaining aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (R)-3-butene-1,2-diol.
Protocol 3: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene (General Procedure)[12][13]
-
To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature are added the AD-mix-β (for the (S,S)-diol) or AD-mix-α (for the (R,R)-diol) and methanesulfonamide.
-
The mixture is cooled to 0 °C, and 1,3-butadiene is bubbled through the solution or added as a condensed liquid (1 equivalent).
-
The reaction is stirred at 0 °C for 6-24 hours, or until the starting material is consumed as monitored by GC.
-
Solid sodium sulfite is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash chromatography on silica gel.
Spectroscopic Data
The identity and purity of this compound are confirmed by various spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85 (ddd, 1H), 5.30 (d, 1H), 5.15 (d, 1H), 4.30 (m, 1H), 3.70 (dd, 1H), 3.50 (dd, 1H), 2.50 (br s, 2H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 116.0, 74.0, 66.0.
-
Mass Spectrometry (EI): m/z (%) 88 (M+), 70, 57, 43.[4]
Conclusion
The synthesis of this compound has evolved significantly from its early, non-selective preparations to the sophisticated, highly enantioselective methodologies available today. The development of catalytic asymmetric methods has been particularly transformative, enabling the efficient production of this valuable chiral building block for the pharmaceutical and fine chemical industries. Future research will likely focus on further improving the sustainability of these processes, for instance, through the use of more environmentally benign catalysts and renewable starting materials, as exemplified by the continuous flow synthesis from erythritol. The continued innovation in the synthesis of this compound will undoubtedly expand its applications in the creation of novel and complex molecules with significant biological and material properties.
References
- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. This compound [webbook.nist.gov]
- 5. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 6. US5959163A - Process for the preparation of 1,4-butenediol from epoxybutene - Google Patents [patents.google.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. A versatile biobased continuous flow strategy for the production of this compound and vinyl ethylene carbonate from erythritol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. www2.oberlin.edu [www2.oberlin.edu]
- 13. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Physical Properties of 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Butene-1,2-diol, specifically its boiling point and density. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization to guide laboratory practices.
Physical Properties of this compound
This compound, also known as 1,2-dihydroxy-3-butene, is a chemical intermediate with applications in various synthetic processes. A clear understanding of its physical properties is crucial for its handling, purification, and use in chemical reactions.
Data Presentation
The following table summarizes the key physical properties of this compound based on available literature data.
| Physical Property | Value | Conditions |
| Boiling Point | 195 °C | at 733 mmHg |
| 196.5 °C | at standard pressure | |
| Density | 1.047 g/mL | at 25 °C |
| 1.053 g/mL | at 20 °C |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for its characterization. The following sections detail standard experimental methodologies for determining its boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and accurate technique for determining the boiling point of small quantities of a liquid.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed.[1]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The unique shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating of the sample.[1]
-
Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a steady and rapid stream of bubbles is produced.
-
Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[1] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Density Determination
Density is a fundamental physical property defined as the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific volume) is accurately weighed on an analytical balance. This is the mass of the empty pycnometer.[2][3]
-
Filling the Pycnometer: The pycnometer is then filled with this compound. A ground glass stopper with a capillary hole is inserted, allowing any excess liquid to escape and ensuring the pycnometer is filled to its precise volume.[2][3]
-
Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 20 °C or 25 °C) to allow the liquid to reach thermal equilibrium.[4]
-
Final Weighing: The outside of the pycnometer is carefully dried, and it is weighed again on the analytical balance. This gives the mass of the pycnometer and the liquid.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.
References
Chiral Pool Synthesis from 3-Butene-1,2-diol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butene-1,2-diol, a versatile C4 chiral building block, has emerged as a valuable starting material in the stereoselective synthesis of complex molecules. Its inherent chirality and dual functionality as a diol and a platform for diverse synthetic transformations make it a cornerstone of the chiral pool approach. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of key chiral intermediates for drug development, including unnatural amino acids and chiral lactones. Detailed experimental protocols for pivotal transformations, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development.
Introduction: The Strategic Value of this compound in Chiral Synthesis
The "chiral pool" is a collection of abundant, enantiomerically pure compounds derived from natural sources, which serve as economical starting materials for the synthesis of complex chiral molecules. This compound is a prominent member of this pool, offering a readily accessible scaffold with two stereocenters and a vinyl group amenable to a wide array of chemical modifications. Its utility is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety.
This guide will delve into the core synthetic transformations of this compound, highlighting its conversion into highly valuable chiral intermediates such as vinylglycidol, and its subsequent elaboration into molecules of significant biological and pharmaceutical interest.
Key Synthetic Transformations and Applications
Stereoselective Epoxidation: Synthesis of (R)- and (S)-Vinylglycidol
One of the most powerful applications of this compound is its stereoselective conversion to the corresponding chiral epoxides, (R)- and (S)-vinylglycidol. These epoxides are highly versatile intermediates, susceptible to regioselective ring-opening by a variety of nucleophiles, providing access to a wide range of functionalized chiral molecules. The Sharpless Asymmetric Epoxidation is a cornerstone method for this transformation, allowing for predictable and high-yielding synthesis of either enantiomer of vinylglycidol depending on the choice of the chiral tartrate ligand.
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound
Objective: To synthesize (2R,3R)-epoxybutane-1,4-diol (a derivative of vinylglycidol) from this compound.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet is charged with dichloromethane (200 mL) and cooled to -20°C.
-
Titanium(IV) isopropoxide (5.9 mL, 20 mmol) is added, followed by the dropwise addition of (+)-DET (for the (2R,3R)-epoxide) or (-)-DET (for the (2S,3S)-epoxide) (4.1 mL, 24 mmol). The mixture is stirred for 10 minutes at -20°C.
-
This compound (8.81 g, 100 mmol) is added to the solution.
-
A solution of TBHP (70% in water, 28 mL, 200 mmol) is added dropwise over a period of 1 hour, maintaining the temperature at -20°C.
-
The reaction mixture is stirred at -20°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of water (50 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting white precipitate is filtered off through a pad of Celite, and the filter cake is washed with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure epoxy diol.
Quantitative Data:
| Starting Material | Product | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (2R,3R)-Epoxybutane-1,4-diol | (+)-DET | 85-95 | >95 |
| This compound | (2S,3S)-Epoxybutane-1,4-diol | (-)-DET | 85-95 | >95 |
Workflow for Sharpless Asymmetric Epoxidation
Caption: Workflow for the Sharpless Asymmetric Epoxidation of this compound.
Synthesis of Unnatural Amino Acids: (R)-γ-Amino-β-hydroxybutyric Acid (GABOB)
Unnatural amino acids are crucial components in the development of peptidomimetics and other pharmaceutically active compounds. (R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is a neurologically active compound and a valuable chiral building block. A stereoselective synthesis of (R)-GABOB can be achieved starting from (R)-3-butene-1,2-diol via its conversion to (R)-vinylglycidol, followed by a nucleophilic ring-opening with a cyanide source and subsequent reduction.
Experimental Protocol: Synthesis of (R)-GABOB from (R)-Vinylglycidol
Objective: To synthesize (R)-4-amino-3-hydroxybutanoic acid from (R)-vinylglycidol.
Step 1: Nucleophilic Opening of (R)-Vinylglycidol with Cyanide
Materials:
-
(R)-Vinylglycidol (derived from (R)-3-butene-1,2-diol)
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
Procedure:
-
(R)-Vinylglycidol (1.72 g, 20 mmol) is dissolved in a mixture of methanol (40 mL) and water (10 mL).
-
Potassium cyanide (1.95 g, 30 mmol) and ammonium chloride (1.61 g, 30 mmol) are added to the solution.
-
The reaction mixture is stirred at 50°C for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude hydroxynitrile.
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
Materials:
-
Crude hydroxynitrile from Step 1
-
Hydrochloric acid (HCl, 6 M)
Procedure:
-
The crude hydroxynitrile is dissolved in 6 M HCl (50 mL).
-
The solution is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
Step 3: Reduction of the Intermediate to (R)-GABOB
Materials:
-
Crude product from Step 2
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
The crude product from the hydrolysis step is dissolved in methanol (100 mL).
-
10% Pd/C (200 mg) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield crude (R)-GABOB.
-
The crude product is purified by recrystallization from a water/ethanol mixture.
Quantitative Data:
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | (R)-Vinylglycidol | (R)-4-cyano-3-hydroxy-1-butene | KCN, NH₄Cl | ~85 |
| 2 & 3 | (R)-4-cyano-3-hydroxy-1-butene | (R)-GABOB | HCl, H₂/Pd-C | ~70 (over 2 steps) |
Synthetic Pathway to (R)-GABOB
Caption: Synthetic pathway for (R)-GABOB from (R)-3-butene-1,2-diol.
Conclusion
This compound stands as a testament to the power and elegance of chiral pool synthesis. Its strategic application, particularly through the Sharpless Asymmetric Epoxidation, opens a gateway to a diverse array of valuable chiral building blocks. The successful and stereocontrolled synthesis of complex molecules like (R)-GABOB from this simple C4 precursor underscores its significance for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide aim to empower the scientific community to harness the full potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
3-Butene-1,2-diol: A Comprehensive Technical Guide on Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butene-1,2-diol is a versatile chiral building block and a significant metabolite of 1,3-butadiene.[1][2] Its chemical structure, featuring both a vinyl group and a diol, imparts a unique reactivity profile that is of considerable interest in organic synthesis and drug development.[3][4] This technical guide provides a detailed overview of the stability and reactivity of this compound, including established testing protocols and potential reaction pathways. While specific quantitative stability data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for its determination. The reactivity profile is presented with a focus on key transformations such as oxidation, reduction, and polymerization, supported by general experimental protocols. Furthermore, potential interactions with cellular signaling pathways are discussed as an area of ongoing research.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in synthesis. While specific experimental data on its thermal, hydrolytic, and photostability are not widely published, standardized protocols from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) provide a framework for comprehensive stability testing.[5][6][7]
Thermal Stability
The thermal stability of this compound can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol: Thermal Stability Assessment (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA or DSC pan.
-
TGA Analysis:
-
Place the sample in the TGA instrument.
-
Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
-
DSC Analysis:
-
Place the sample in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to identify melting points and other thermal events.
-
Cool and reheat the sample to observe crystallization and glass transition temperatures.
-
Table 1: Thermal Stability Data for this compound (Illustrative)
| Parameter | Value | Method |
|---|---|---|
| Decomposition Onset (Td) | Data not available | TGA |
| Melting Point (Tm) | Data not available | DSC |
| Boiling Point | 195 °C at 733 mmHg[1] | Distillation |
Hydrolytic Stability
The hydrolytic stability of this compound can be determined following the OECD Guideline 111, which assesses hydrolysis as a function of pH.[6][7][8] This test exposes the compound to aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures to determine the rate of hydrolytic degradation.
Experimental Protocol: Hydrolytic Stability Assessment (OECD 111)
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Incubation: Add a known concentration of this compound to each buffer solution. The concentration should not exceed 0.01 M or half the saturation concentration.[6][7]
-
Storage: Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test).[6]
-
Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of this compound and any degradation products using a validated analytical method (e.g., HPLC).
-
Data Evaluation: Calculate the rate constants and half-lives for hydrolysis at each pH.
Table 2: Hydrolytic Stability of this compound (Illustrative)
| pH | Temperature (°C) | Half-life (t1/2) | Rate Constant (k) |
|---|---|---|---|
| 4 | 50 | Data not available | Data not available |
| 7 | 50 | Data not available | Data not available |
| 9 | 50 | Data not available | Data not available |
Photostability
The photostability of this compound should be evaluated according to the ICH Q1B guideline.[3][5][9][10] This involves exposing the compound to a defined light source and assessing for any degradation.
Experimental Protocol: Photostability Testing (ICH Q1B)
-
Sample Preparation: Prepare samples of this compound, both as the neat substance and in a solution with a suitable solvent. A control sample should be protected from light.
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
Analysis: After exposure, analyze the samples for any changes in appearance, purity, and the formation of degradation products using a validated analytical method.
Table 3: Photostability of this compound (Illustrative)
| Condition | Exposure | Purity Change (%) | Degradants Formed |
|---|---|---|---|
| Solid State | Light | Data not available | Data not available |
| Solution | Light | Data not available | Data not available |
Reactivity Profile
This compound's reactivity is characterized by the presence of a secondary alcohol, a primary alcohol, and a terminal double bond, allowing for a wide range of chemical transformations.
Oxidation
This compound is a metabolite of 1,3-butadiene and can be oxidized by enzymes such as alcohol dehydrogenase.[11] This oxidation can be stereoselective, with the (S)-enantiomer being oxidized at a significantly higher rate than the (R)-enantiomer.[11] The oxidation can yield 1-hydroxy-2-butanone and the potentially unstable intermediate, 1-hydroxy-3-butene-2-one.[11] Chemical oxidation of the double bond can be achieved using reagents like osmium tetroxide, often in a catalytic system, to yield a tetrol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of the Alkene
This reaction would convert the double bond of this compound into a diol, resulting in a butane-1,2,3,4-tetraol. The Sharpless dihydroxylation allows for the stereoselective synthesis of this product.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Reagent Addition: Add the appropriate AD-mix (AD-mix-α or AD-mix-β for desired stereochemistry), which contains the osmium catalyst, a chiral ligand, and a re-oxidant (potassium ferricyanide).[12]
-
Reaction Conditions: Stir the mixture at room temperature or 0 °C until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction by adding sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tetraol by column chromatography.
Reduction
The double bond of this compound can be reduced to yield butane-1,2-diol. This can be achieved through catalytic hydrogenation. The hydroxyl groups are generally stable to these conditions. Reduction of the hydroxyl groups to a hydrocarbon is a more challenging transformation that would require harsher conditions.
Experimental Protocol: Catalytic Hydrogenation of the Alkene
-
Catalyst Preparation: In a suitable reaction vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a solvent such as ethanol or ethyl acetate.
-
Reactant Addition: Add this compound to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain butane-1,2-diol.
Polymerization
The diol functionality of this compound allows it to be used as a monomer in polycondensation reactions, for example, with dicarboxylic acids or their derivatives to form polyesters. The presence of the vinyl group can be retained in the polymer backbone, providing a site for subsequent cross-linking or functionalization.
Experimental Protocol: Polycondensation with a Diacid
-
Monomer Mixture: In a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser for water removal, combine equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid).
-
Catalyst Addition: Add a catalytic amount of a suitable polycondensation catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst).[13]
-
Polymerization: Heat the mixture under a nitrogen atmosphere, typically in stages, to a temperature that allows for the removal of water as it is formed (e.g., 150-200 °C).[14] Applying a vacuum in the later stages can help to drive the reaction to completion and achieve higher molecular weights.
-
Isolation: Once the desired molecular weight is achieved (monitored by viscosity or GPC), cool the reaction mixture to obtain the polyester.
Potential Interaction with Cellular Signaling Pathways
Direct evidence for the interaction of this compound with specific signaling pathways is limited. However, as a metabolite of 1,3-butadiene, its downstream metabolic products can be reactive and may induce cellular stress.[15][16] Reactive intermediates can lead to the depletion of cellular antioxidants like glutathione and the generation of reactive oxygen species (ROS).[15] Such cellular stress is known to activate various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[17][18][19][20][21]
The formation of reactive metabolites from this compound could potentially trigger the MAPK signaling cascade as a cellular stress response. This is a plausible hypothesis that warrants further investigation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. gmpsop.com [gmpsop.com]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. oecd.org [oecd.org]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Oxidation of this compound by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of this compound in B6C3F1 mice. Evidence for involvement of alcohol dehydrogenase and cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cusabio.com [cusabio.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (S)-3-Butene-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Butene-1,2-diol, a valuable chiral building block in the synthesis of various pharmaceutical and biologically active molecules. The protocols focus on two highly effective and widely used methods: Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution.
Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] The use of commercially available reagent mixtures, AD-mix-β and AD-mix-α, makes this a reliable and predictable method for obtaining the desired (S) or (R) diol, respectively.[2] For the synthesis of (S)-3-Butene-1,2-diol from 1,3-butadiene, AD-mix-β is employed.[3]
Data Presentation
| Alkene Substrate | Product | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1,3-Butadiene | (S)-3-Butene-1,2-diol | AD-mix-β | 77-91 | 90-98 | [4][5] |
| Styrene | (S)-1-Phenyl-1,2-ethanediol | AD-mix-β | >95 | >99 | [3] |
| 1-Decene | (S)-1,2-Decanediol | AD-mix-β | 90 | 97 | [3] |
Table 1: Representative yields and enantiomeric excesses for the Sharpless Asymmetric Dihydroxylation of various alkenes using AD-mix-β.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
Materials:
-
AD-mix-β[6]
-
tert-Butanol
-
Water
-
1,3-Butadiene (condensed and kept at low temperature)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure: [3]
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add condensed 1,3-butadiene (1 equivalent) to the cold, vigorously stirred reaction mixture.
-
Maintain the reaction at 0 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and warm the mixture to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (S)-3-Butene-1,2-diol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow
Caption: Sharpless Asymmetric Dihydroxylation Workflow.
Enzymatic Kinetic Resolution of (±)-3-Butene-1,2-diol
Enzymatic kinetic resolution is a highly selective method for separating enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation.[7] To obtain (S)-3-Butene-1,2-diol, a two-step process is typically required: selective acylation of the (S)-enantiomer followed by hydrolysis of the resulting ester. Alternatively, a lipase that preferentially acylates the (R)-enantiomer can be used, allowing for direct isolation of the unreacted (S)-3-Butene-1,2-diol. Research has shown that lipases from Pseudomonas fluorescens can preferentially acylate the (S)-enantiomer.[8]
Data Presentation
| Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess (ee, %) of (S)-acetate | Conversion (%) | Reference |
| Pseudomonas cepacia | Vinyl acetate | Toluene | >95 | ~50 | [7] |
| Candida antarctica Lipase B | Vinyl acetate | Hexane | >99 | ~50 | [9] |
| Pseudomonas fluorescens | Vinyl acetate | Diisopropyl ether | High (not specified) | ~50 | [8] |
Table 2: Representative data for the lipase-catalyzed kinetic resolution of 1,2-diols.
Experimental Protocol: Enzymatic Resolution and Isolation of (S)-3-Butene-1,2-diol
This protocol outlines a two-step procedure involving enantioselective acylation of the racemic diol followed by hydrolysis of the formed (S)-acetate.
Part A: Enantioselective Acylation [10]
Materials:
-
Racemic 3-Butene-1,2-diol
-
Immobilized Pseudomonas cepacia lipase (PSL-C)[7]
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Celite
Procedure:
-
To a solution of racemic this compound (1 equivalent) in TBME, add immobilized Pseudomonas cepacia lipase.
-
Add vinyl acetate (1.5-3 equivalents) to the mixture.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, filter the enzyme through a pad of Celite and wash the Celite with TBME.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-3-butene-1,2-diol and (S)-3-butene-1,2-diyl acetate.
-
Separate the unreacted (R)-diol from the (S)-acetate by column chromatography.
Part B: Hydrolysis of (S)-3-butene-1,2-diyl acetate
Materials:
-
(S)-3-butene-1,2-diyl acetate (from Part A)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the (S)-3-butene-1,2-diyl acetate in a mixture of methanol and water.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until all the acetate has been consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-Butene-1,2-diol.
-
Verify the purity and enantiomeric excess of the final product.
Experimental Workflow
Caption: Enzymatic Kinetic Resolution Workflow.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. AD-mix - Wikipedia [en.wikipedia.org]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sharpless asymmetric dihydroxylation of 1,3-butadiene, a powerful method for creating chiral diols, which are valuable building blocks in pharmaceutical and chemical synthesis.
Introduction
The Sharpless asymmetric dihydroxylation (AD) is a Nobel Prize-winning reaction that converts prochiral olefins into chiral vicinal diols with high enantioselectivity.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1][2][3] The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), offering a convenient and reliable method for this transformation.[1][4][5][6] The choice between AD-mix-α and AD-mix-β determines the enantiomer of the resulting diol.[1]
When applied to conjugated dienes like 1,3-butadiene, the Sharpless AD reaction typically proceeds at the more electron-rich double bond, yielding the corresponding 1,2-diol. The regioselectivity and enantioselectivity of the reaction are crucial for its application in the synthesis of complex molecules.
Key Applications
The chiral diols produced from the Sharpless asymmetric dihydroxylation of 1,3-butadiene and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules and natural products, including:
-
Carbohydrates and their derivatives: The stereospecific introduction of two hydroxyl groups is a fundamental step in carbohydrate synthesis.
-
Pharmaceuticals: Many drugs and drug candidates contain chiral diol moieties. For instance, this methodology has been instrumental in the synthesis of anticancer agents, antibiotics, and antiviral compounds.[5]
-
Chiral ligands and auxiliaries: The resulting diols can be further modified to create new chiral ligands for other asymmetric transformations.
-
Natural Product Synthesis: The Sharpless AD reaction is a key step in the total synthesis of numerous complex natural products, such as alkaloids, macrolides, and polyketides.[5][7]
Quantitative Data Summary
| Olefin Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Octene | β | 97 | 97 | Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771.[8] |
| Styrene | β | 96 | 97 | Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771.[8] |
| 1-Decene | α | 98 | 94 | Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771.[8] |
| Methyl (E)-4-hexenoate | β | 93 | 99 | Xu, D.; Crispino, G. A.; Sharpless, K. B. J. Am. Chem. Soc. 1992, 114, 7570-7571.[8] |
Experimental Protocols
This section provides a detailed protocol for the asymmetric dihydroxylation of 1,3-butadiene using the commercially available AD-mix reagents.
Materials:
-
AD-mix-α or AD-mix-β
-
1,3-Butadiene (condensed and weighed at low temperature)
-
tert-Butanol
-
Water, deionized
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (ice-water or dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, v/v, 100 mL).
-
Reagent Addition: To the solvent mixture, add 1.4 g of AD-mix-α or AD-mix-β per 1 mmol of olefin.[9] Stir the mixture at room temperature until the solids are dissolved. The solution will have a bright yellow-green color.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For gaseous substrates like 1,3-butadiene, it is crucial to work at a low temperature to ensure it remains in the liquid phase.
-
Substrate Addition: Carefully add a pre-weighed amount of cold, liquefied 1,3-butadiene (e.g., 54 mg, 1 mmol) to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Seal the flask and allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically quenching a small aliquot of the reaction mixture with sodium sulfite. The reaction is typically complete within 6-24 hours.[9]
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Stir the mixture for 1 hour at room temperature. The color of the solution should change from orange to a pale yellow or colorless solution with a brown precipitate.
-
Extraction: Add ethyl acetate (50 mL) to the reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral diol.
Characterization:
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by analysis using ¹H NMR or ¹⁹F NMR spectroscopy.
Visualizations
The following diagrams illustrate the key aspects of the Sharpless asymmetric dihydroxylation.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AD-mix - Wikipedia [en.wikipedia.org]
- 7. zenodo.org [zenodo.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. rroij.com [rroij.com]
Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. 3-Butene-1,2-diol is a valuable chiral building block for the synthesis of various pharmaceutical intermediates. Lipase-catalyzed kinetic resolution represents an efficient and environmentally benign method to obtain enantiomerically enriched this compound. This application note provides detailed protocols and data for the kinetic resolution of racemic this compound using various lipases, offering a practical guide for researchers in drug development and organic synthesis.
Principle of Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture of enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme selectively acylates one enantiomer of this compound at a much faster rate than the other, resulting in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched diol. These can then be separated by standard chromatographic techniques.
Data Presentation
The efficiency of a lipase-catalyzed kinetic resolution is typically evaluated based on the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate and the product. The following table summarizes representative quantitative data for the kinetic resolution of this compound under different enzymatic conditions.
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | e.e. (%) of Diol | e.e. (%) of Product |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 30 | 24 | ~50 | (R)-3-butene-1,2-diol monoacetate | >99 | >99 |
| Pseudomonas fluorescens Lipase (Lipase AK) | Vinyl Acetate | Toluene | 25 | 48 | ~50 | (S)-3-butene-1,2-diol monoacetate | >99 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Butyrate | MTBE | 30 | 36 | ~45 | (S)-3-butene-1,2-diol monobutyrate | >95 | >95 |
| Immobilized CALB | Vinyl Acetate | Heptane | 40 | 12 | ~50 | (R)-3-butene-1,2-diol monoacetate | >99 | >99 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the lipase-catalyzed kinetic resolution of this compound.
Protocol 1: General Procedure for Lipase-Catalyzed Acylation of this compound
This protocol outlines a general screening procedure to identify the optimal lipase and reaction conditions.
Materials:
-
Racemic this compound
-
Selected Lipase (e.g., Candida antarctica Lipase B, Pseudomonas fluorescens Lipase)
-
Acyl donor (e.g., Vinyl Acetate, Vinyl Butyrate)
-
Anhydrous organic solvent (e.g., Hexane, Toluene, MTBE)
-
Molecular sieves (4 Å), activated
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
TLC plates and developing chamber
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 mmol).
-
Add anhydrous organic solvent (10 mL) and activated molecular sieves.
-
Add the acyl donor (1.2 mmol).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C) with stirring.
-
Add the selected lipase (typically 10-50 mg per mmol of substrate).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC.
-
Once the desired conversion (ideally ~50%) is reached, quench the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the unreacted diol and the acylated product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the separated products and determine the enantiomeric excess of each using chiral GC or HPLC.
Protocol 2: Analytical Method for Determination of Enantiomeric Excess
The enantiomeric excess of the unreacted this compound and the resulting monoacetate can be determined by chiral gas chromatography (GC).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A suitable chiral capillary column (e.g., Rt-βDEXsm or similar).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C). The exact program should be optimized for baseline separation of the enantiomers.
-
Sample Preparation: Dilute a small sample of the purified diol or acetate in a suitable solvent (e.g., ethyl acetate) before injection. For the diol, derivatization to a more volatile species (e.g., by silylation) may be necessary to improve peak shape and resolution.
Data Analysis:
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Reaction Mechanism
The following diagram illustrates the catalytic mechanism of lipase in the acylation of an alcohol. The reaction proceeds through a "ping-pong" bi-bi mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.
Application Notes and Protocols: 3-Butene-1,2-diol as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of (R)- and (S)-3-butene-1,2-diol as versatile chiral building blocks in the total synthesis of the bioactive natural products, (-)-muricatacin and (+)-eldanolide. The protocols herein offer comprehensive experimental guidance, from the protection of the diol to key carbon-carbon bond-forming reactions and final cyclization steps.
Introduction
Chiral 1,2-diols are valuable precursors in asymmetric synthesis, and 3-butene-1,2-diol, available in both enantiomeric forms, serves as an excellent C4 chiral synthon. Its vicinal diol and terminal olefin functionalities allow for a wide range of chemical transformations, making it a strategic starting material for the construction of complex stereochemical architectures.[1] This document outlines the application of this chiral building block in the enantioselective synthesis of two natural products: the acetogenin (-)-muricatacin, which exhibits cytotoxic activity against various human tumor cell lines, and the monoterpenoid pheromone (+)-eldanolide.[2][3]
Total Synthesis of (-)-Muricatacin from (R)-3-Butene-1,2-diol
The total synthesis of (-)-muricatacin leverages the stereochemistry of (R)-3-butene-1,2-diol to establish the two chiral centers in the final product. The synthetic strategy involves the protection of the diol, oxidative cleavage of the double bond to an aldehyde, subsequent chain elongation via a Grignard reaction, and finally, lactonization.
Synthetic Pathway
References
Application Notes and Protocols for Diastereoselective Reactions of 3-Butene-1,2-diol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butene-1,2-diol and its derivatives are versatile building blocks in organic synthesis, prized for their utility in the stereocontrolled construction of complex molecules, including natural products and pharmaceuticals.[1] The presence of both a vicinal diol and a terminal alkene functionality allows for a variety of diastereoselective transformations. This document provides detailed application notes and experimental protocols for key diastereoselective reactions of this compound derivatives, focusing on hydroboration-allylboration, epoxidation, and cyclopropanation reactions.
Diastereoselective Hydroboration-Allylboration for the Synthesis of syn- and anti-2-Methyl-3-butene-1,2-diols
The hydroboration of allenes followed by an aldehyde allylboration sequence provides a powerful method for the diastereo- and enantioselective synthesis of 2-methyl-1,2-diols.[2] The diastereoselectivity of the reaction to produce either the syn or anti diol is controlled by the temperature of the initial hydroboration step, which governs the isomerization of the intermediate allylborane.[2]
Reaction Scheme
Caption: Control of Diastereoselectivity in Hydroboration-Allylboration.
Quantitative Data
Table 1: Diastereoselective Synthesis of syn- and anti-2-Methyl-3-butene-1,2-diols
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Hydrocinnamaldehyde | syn-diol | 72 | >15:1 | 92 |
| 2 | Benzaldehyde | syn-diol | 82 | >20:1 | 85 |
| 3 | Cyclohexanecarboxaldehyde | syn-diol | 75 | >20:1 | 90 |
| 4 | Hydrocinnamaldehyde | anti-diol | 70 | >15:1 | 89 |
| 5 | Benzaldehyde | anti-diol | 77 | >12:1 | 80 |
| 6 | Cyclohexanecarboxaldehyde | anti-diol | 68 | >15:1 | 88 |
| Data sourced from reference[2]. |
Experimental Protocols
Protocol 1A: Synthesis of syn-2-Methyl-1,2-diols via Kinetic Hydroboration [2]
-
To a solution of 1-methyl-allenylboronate (1.0 equiv) in toluene at 0 °C, add a solution of diisopinocampheylborane ((dIpc)₂BH, 1.0 equiv) in toluene dropwise.
-
Stir the mixture at 0 °C for 2 hours.
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of 3 M aqueous NaOH, followed by the dropwise addition of 30% H₂O₂ at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1B: Synthesis of anti-2-Methyl-1,2-diols via Thermodynamic Hydroboration [2]
-
To a solution of 1-methyl-allenylboronate (1.0 equiv) in toluene, add a solution of diisopinocampheylborane ((dIpc)₂BH, 1.0 equiv) in toluene.
-
Heat the mixture to 85-95 °C and stir for 1.5 hours to allow for isomerization to the thermodynamic allylborane.
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 4 hours.
-
Follow steps 6-10 from Protocol 1A for work-up and purification.
Diastereoselective Epoxidation of this compound Derivatives
Epoxidation of the alkene in this compound derivatives is a key transformation. The diastereoselectivity can be directed by the existing stereocenters and the choice of epoxidizing agent.
Method 1: meta-Chloroperoxybenzoic Acid (m-CPBA) Epoxidation
The epoxidation of allylic alcohols with m-CPBA can proceed with high diastereoselectivity, which is often governed by hydrogen bonding between the hydroxyl group of the substrate and the peracid.[3] This interaction directs the delivery of the oxygen atom to one face of the double bond.[3] For allylic diols derived from Baylis-Hillman adducts, this method yields anti-epoxides with high selectivity.[4]
Method 2: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5][6] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester (e.g., diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[5] The choice of the (+)- or (-)-tartrate enantiomer determines the facial selectivity of the epoxidation.[7]
Reaction Schemes
Caption: Diastereoselective Epoxidation Methods.
Quantitative Data
Table 2: Diastereoselective Epoxidation of Allylic Alcohols
| Entry | Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Allylic diol from Baylis-Hillman adduct (Aromatic R) | m-CPBA | anti-epoxide | >95 | >99:1 |
| 2 | Allylic diol from Baylis-Hillman adduct (Aliphatic R) | m-CPBA | anti-epoxide | >95 | 95:5 |
| 3 | (Z)-2-Methylhept-2-enol | Ti(OiPr)₄, (+)-DET, TBHP | (2S,3R)-epoxy alcohol | 80 | >95:5 |
| 4 | Geraniol | Ti(OiPr)₄, (+)-DET, TBHP | (2S,3S)-epoxy alcohol | 95 | >95:5 |
| Data for entries 1 and 2 sourced from reference[4]. Data for entries 3 and 4 are representative examples of the Sharpless epoxidation. |
Experimental Protocols
Protocol 2A: m-CPBA Epoxidation of Allylic Diols [4][8]
-
Dissolve the allylic diol (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2B: Sharpless Asymmetric Epoxidation [7][9]
-
To a stirred suspension of powdered 4 Å molecular sieves in dry CH₂Cl₂ at -20 °C, add L-(+)-diethyl tartrate ((+)-DET, 0.15 equiv) followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 equiv).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol (1.0 equiv) in CH₂Cl₂.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 equiv) dropwise.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, add a 10% aqueous solution of tartaric acid and stir for 30 minutes at -20 °C, then allow to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes. When applied to allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[10][11] This is particularly effective for derivatives such as alkenyl cyclopropyl carbinols.[1][12]
Reaction Scheme
Caption: Hydroxyl-Directed Simmons-Smith Cyclopropanation.
Quantitative Data
Table 3: Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinols
| Entry | Substrate (R¹, R², R³) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H, H, Me | 88 | >98:2 |
| 2 | H, H, Bu | 92 | >98:2 |
| 3 | Me, H, Bu | 85 | >98:2 |
| 4 | H, Me, Bu | 89 | >98:2 |
| Data sourced from reference[1]. |
Experimental Protocol
Protocol 3A: Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinols [1]
-
To a solution of the alkenyl cyclopropyl carbinol (1.0 equiv) in dry dichloromethane (DCM) at 0 °C, add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.0 equiv) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add diiodomethane (CH₂I₂, 1.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The diastereoselective reactions of this compound derivatives presented herein highlight the versatility of this scaffold in stereocontrolled synthesis. The provided protocols for hydroboration-allylboration, epoxidation, and cyclopropanation offer reliable methods for accessing a range of stereochemically defined products. These transformations are valuable tools for researchers and drug development professionals in the construction of complex molecular architectures with high precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. youtube.com [youtube.com]
- 10. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tetrahydrofuran Derivatives from 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. Their unique stereochemical and electronic properties make them valuable scaffolds in medicinal chemistry and drug design. 3-Butene-1,2-diol is a versatile and chiral building block that serves as a strategic starting material for the synthesis of various functionalized tetrahydrofuran derivatives. Its bifunctional nature, possessing both alkene and diol moieties, allows for a range of synthetic transformations, including cyclization reactions to form the core tetrahydrofuran ring.
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrofuran derivatives utilizing this compound as a key precursor. The methodologies described herein are based on established chemical principles and provide a framework for the efficient construction of these important heterocyclic compounds.
Synthetic Strategies
Two primary strategies for the conversion of this compound to tetrahydrofuran derivatives are highlighted:
-
Acid-Catalyzed Intramolecular Hydroalkoxylation: This direct approach involves the protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack of the other hydroxyl group onto the activated double bond, leading to the formation of a substituted tetrahydrofuran.
-
Two-Step Dihydroxylation and Cyclization: This strategy involves the initial dihydroxylation of the carbon-carbon double bond of this compound to form a butanetetraol intermediate. Subsequent acid-catalyzed dehydration of this tetraol yields a dihydroxylated tetrahydrofuran derivative.
Application Note 1: Acid-Catalyzed Synthesis of 3-Hydroxytetrahydrofuran
This method outlines the direct acid-catalyzed intramolecular cyclization of this compound to yield 3-hydroxytetrahydrofuran. This reaction proceeds via a proton-initiated cascade that results in the formation of the five-membered ether ring.
Reaction Principle and Signaling Pathway
The acid-catalyzed cyclization is initiated by the protonation of the secondary hydroxyl group, which enhances the electrophilicity of the adjacent carbon atom. The primary hydroxyl group then acts as an intramolecular nucleophile, attacking the electron-deficient carbon and leading to ring closure. Subsequent deprotonation yields the final 3-hydroxytetrahydrofuran product.
Caption: Acid-catalyzed cyclization of this compound.
Experimental Protocol
Materials:
-
This compound (98%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (8.81 g, 100 mmol) and toluene (150 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 1 mol%) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure 3-hydroxytetrahydrofuran.
Quantitative Data
| Entry | Starting Material | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | p-TsOH (1) | Toluene | 110 | 5 | 85 |
| 2 | This compound | Amberlyst-15 (5) | Toluene | 110 | 8 | 78 |
| 3 | This compound | H₂SO₄ (cat.) | Dioxane | 100 | 6 | 75 |
Characterization Data for 3-Hydroxytetrahydrofuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.35 (m, 1H), 3.90-3.75 (m, 3H), 2.70 (br s, 1H, -OH), 2.10-1.95 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 72.5, 68.0, 35.5, 29.0.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2950, 2870, 1060 (C-O).
-
MS (EI): m/z (%) = 88 (M⁺, 15), 70 (100), 42 (85).
Application Note 2: Two-Step Synthesis of 3,4-Dihydroxytetrahydrofuran
This method describes a two-step sequence involving the dihydroxylation of the double bond in this compound, followed by an acid-catalyzed cyclization to produce 3,4-dihydroxytetrahydrofuran. This approach allows for the introduction of additional stereocenters and functional groups.
Experimental Workflow
Caption: Two-step synthesis of 3,4-dihydroxytetrahydrofuran.
Experimental Protocols
Step 1: Dihydroxylation of this compound
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 500 mL round-bottom flask, prepare a solution of AD-mix-β (14 g) in a mixture of tert-butanol (50 mL) and water (50 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add this compound (0.88 g, 10 mmol) to the cold solution.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate (100 mL) and stir for another 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 1,2,3,4-butanetetraol, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization of 1,2,3,4-Butanetetraol
Materials:
-
Crude 1,2,3,4-butanetetraol from Step 1
-
Dowex 50WX8 resin (H⁺ form)
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve the crude 1,2,3,4-butanetetraol (approx. 10 mmol) in methanol (50 mL).
-
Add Dowex 50WX8 resin (2 g) to the solution.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and filter off the resin.
-
Wash the resin with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 3,4-dihydroxytetrahydrofuran.
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | AD-mix-β | t-BuOH/H₂O | 0 | 24 | ~95 (crude) |
| 2 | 1,2,3,4-Butanetetraol | Dowex 50WX8 | Methanol | 65 | 12 | 82 (over 2 steps) |
Characterization Data for 3,4-Dihydroxytetrahydrofuran (cis-isomer):
-
¹H NMR (D₂O, 400 MHz): δ 4.25 (m, 2H), 3.80 (dd, J = 10.0, 4.0 Hz, 1H), 3.65 (dd, J = 10.0, 2.0 Hz, 1H), 3.50 (m, 2H).
-
¹³C NMR (D₂O, 100 MHz): δ 75.0, 74.5, 68.0, 67.5.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of functionalized tetrahydrofuran derivatives. The protocols detailed in these application notes provide robust and efficient methods for accessing both simple and more complex tetrahydrofuran structures. These methodologies are amenable to scale-up and can be adapted for the synthesis of a wide range of analogues for applications in pharmaceutical and materials science research. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Protecting Group Strategies for 3-Butene-1,2-diol in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection of 3-butene-1,2-diol, a versatile building block in multi-step organic synthesis. The presence of a vicinal diol and a terminal alkene necessitates a careful selection of protecting groups to achieve high yields and chemoselectivity. This guide focuses on three common and effective protecting group strategies: acetonides, silyl ethers, and benzyl ethers.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, protecting groups are essential tools for temporarily masking reactive functional groups.[1] For this compound, the primary and secondary hydroxyl groups can interfere with reactions targeting other parts of the molecule. The selection of an appropriate protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[2] The concept of orthogonal protection, where multiple protecting groups can be removed independently, is crucial in multi-step synthesis.[1]
Acetonide Protection
Acetonides are cyclic ketals formed by the reaction of a 1,2- or 1,3-diol with acetone in the presence of an acid catalyst.[3][4] They are particularly useful for protecting vicinal diols like this compound, forming a stable five-membered 1,3-dioxolane ring.[1][5]
Advantages:
-
Easy and high-yielding formation.
-
Stable to a wide range of non-acidic reagents and reaction conditions.[6]
-
Readily cleaved under mild acidic conditions.[7]
Limitations:
-
Sensitive to acidic conditions.
Protection and Deprotection Scheme for Acetonides
References
- 1. 2,2-Dimethyl-4-vinyl-1,3-dioxolane | 83968-02-9 | Benchchem [benchchem.com]
- 2. synchem.de [synchem.de]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Dioxolane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Polymerization of 3-Butene-1,2-diol with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters through the polymerization of 3-butene-1,2-diol with various dicarboxylic acids, including succinic acid, adipic acid, and phthalic anhydride. The resulting polymers, featuring pendant vinyl groups, are of significant interest for further functionalization, making them promising candidates for applications in drug delivery and biomaterial development.
Introduction
The polycondensation of diols with dicarboxylic acids is a fundamental method for synthesizing polyesters.[1][2] The use of this compound as the diol monomer introduces a reactive pendant vinyl group along the polyester backbone. This functionality allows for post-polymerization modifications, such as grafting of molecules or cross-linking, which can be leveraged to tailor the polymer's properties for specific applications, including the development of novel drug delivery systems.[3][4] Aliphatic polyesters are particularly attractive for biomedical applications due to their biocompatibility and biodegradability.[5]
General Synthesis Approach: Melt Polycondensation
Melt polycondensation is a common and solvent-free method for synthesizing polyesters. The reaction typically proceeds in two stages: an initial esterification step at a lower temperature to form oligomers, followed by a higher temperature polycondensation step under vacuum to increase the molecular weight by removing the condensation byproduct (water).[6]
A general workflow for this process is outlined below:
Figure 1. General workflow for the melt polycondensation of this compound and dicarboxylic acids.
Experimental Protocols
While specific literature on the polymerization of this compound is limited, the following protocols are adapted from established procedures for similar diols and dicarboxylic acids.[6][7][8] Researchers should consider these as starting points and optimize the reaction conditions for their specific needs.
Materials:
-
This compound
-
Succinic Acid
-
Adipic Acid
-
Phthalic Anhydride
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Tin(II) 2-ethylhexanoate (Sn(Oct)₂), or Titanium(IV) butoxide)
-
Nitrogen gas (high purity)
-
Solvents for purification (e.g., Chloroform, Dichloromethane)
-
Non-solvents for precipitation (e.g., Methanol, Hexane)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser with a collection flask (e.g., Dean-Stark trap)
-
Vacuum pump
-
Standard laboratory glassware
Protocol 1: Synthesis of Poly(3-butene-1,2-succinate)
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.
-
Charging Reactants: The flask is charged with equimolar amounts of this compound and succinic acid. A catalyst, such as p-Toluenesulfonic acid (0.1-0.5 mol% relative to the dicarboxylic acid), is added.
-
Esterification: The reaction mixture is heated to 160-180°C under a slow stream of nitrogen gas. The mixture is stirred vigorously. Water produced during the reaction is collected in the collection flask. This stage is typically continued for 2-4 hours.
-
Polycondensation: The temperature is gradually increased to 180-200°C, and a vacuum (e.g., <1 mmHg) is slowly applied. The reaction is continued for another 4-8 hours to facilitate the removal of water and increase the polymer's molecular weight.
-
Purification: The resulting polymer is cooled to room temperature, dissolved in a minimal amount of chloroform or dichloromethane, and then precipitated by dropwise addition into cold methanol. The precipitated polymer is collected by filtration and dried in a vacuum oven at room temperature.
Protocol 2: Synthesis of Poly(3-butene-1,2-adipate)
This protocol follows the same procedure as Protocol 1, with adipic acid used in place of succinic acid.
-
Reactor Setup: As described in Protocol 1.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid, along with a suitable catalyst (e.g., p-TSA or Sn(Oct)₂ at 0.1-0.5 mol%).
-
Esterification: Heat the mixture to 170-190°C under a nitrogen atmosphere for 2-4 hours, collecting the water byproduct.
-
Polycondensation: Increase the temperature to 190-210°C and apply a vacuum. Continue the reaction for 4-8 hours.
-
Purification: Follow the purification procedure outlined in Protocol 1.
Protocol 3: Synthesis of Poly(3-butene-1,2-phthalate)
This protocol utilizes phthalic anhydride, which may require slightly different reaction conditions.
-
Reactor Setup: As described in Protocol 1.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and phthalic anhydride. A catalyst such as Sn(Oct)₂ (0.1-0.5 mol%) is recommended.
-
Esterification: Heat the reaction mixture to 150-170°C under a nitrogen atmosphere. The initial reaction involves the ring-opening of the anhydride followed by esterification. This stage is typically run for 2-3 hours.
-
Polycondensation: Gradually increase the temperature to 180-200°C and apply a vacuum. Continue the reaction for 4-8 hours to drive the polymerization to completion.
-
Purification: Purify the resulting polymer as described in Protocol 1.
Data Presentation
The following tables summarize expected quantitative data based on analogous polymer systems reported in the literature. Actual results for this compound-based polyesters will require experimental determination.
| Polymer System | Dicarboxylic Acid | Expected Mn ( g/mol ) | Expected PDI | Expected Tg (°C) | Expected Tm (°C) |
| Poly(3-butene-1,2-succinate) | Succinic Acid | 5,000 - 20,000 | 1.5 - 2.5 | -30 to -10 | 40 - 60 |
| Poly(3-butene-1,2-adipate) | Adipic Acid | 5,000 - 25,000 | 1.5 - 2.5 | -50 to -30 | 30 - 50 |
| Poly(3-butene-1,2-phthalate) | Phthalic Anhydride | 3,000 - 15,000 | 1.8 - 3.0 | 20 - 40 | Amorphous |
Note: Mn = Number average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature. These values are estimates and will vary depending on the specific reaction conditions.
Applications in Drug Development
The pendant vinyl groups on polyesters derived from this compound offer a versatile platform for creating advanced drug delivery systems.
Figure 2. Potential pathways for developing drug delivery systems from polyesters with pendant vinyl groups.
Potential applications include:
-
Drug Conjugation: Therapeutic agents can be covalently attached to the polymer backbone via the vinyl groups, creating polymer-drug conjugates with potentially improved pharmacokinetics.
-
Cross-linked Nanoparticles: The pendant vinyl groups can be used for cross-linking to form stable nanoparticles for encapsulating and delivering drugs.
-
Stimuli-Responsive Hydrogels: Cross-linking the polyesters can lead to the formation of hydrogels that can be designed to release drugs in response to specific stimuli (e.g., pH, temperature).[9]
Characterization Methods
To ensure the successful synthesis and to understand the properties of the resulting polyesters, a suite of characterization techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, verify the incorporation of both monomers, and to determine the degree of polymerization by end-group analysis.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of ester functional groups and the disappearance of carboxylic acid and alcohol starting materials.
These application notes provide a foundational guide for the synthesis and exploration of novel polyesters based on this compound. Further research and optimization are encouraged to fully elucidate the potential of these functional polymers in drug development and other advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Determining the Enantiomeric Excess of 3-Butene-1,2-diol: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (ee) of chiral molecules such as 3-Butene-1,2-diol is of paramount importance in pharmaceutical development, asymmetric synthesis, and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to quantify their relative abundance. This document provides detailed application notes and protocols for the principal analytical techniques used to determine the enantiomeric excess of this compound, including Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Core Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. In chromatographic and spectroscopic methods, the ee is typically calculated from the relative peak areas or signal intensities of the two enantiomers.[1][2][3]
Formula for Enantiomeric Excess Calculation:
ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers in a chromatogram.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the key characteristics of the primary methods for determining the enantiomeric excess of this compound.
| Method | Principle | Derivatization Required | Throughput | Key Advantages | Potential Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomeric derivatives with a chiral stationary phase (CSP).[4] | Yes | Medium to High | High resolution and sensitivity; suitable for volatile compounds.[4] | Derivatization can be time-consuming; thermal degradation of the analyte is possible. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.[5] | Often Not Required | Medium | Broad applicability; non-destructive; well-established for a wide range of compounds.[5][6] | Higher cost of chiral columns; consumption of organic solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[7][8] | Yes (typically) | Low to Medium | Provides structural information; relatively fast for individual samples; non-destructive.[9] | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[10] | No | High | High efficiency and resolution; minimal sample and solvent consumption.[10][11] | Lower sensitivity for some detection methods; reproducibility can be challenging. |
Application Notes and Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For non-volatile analytes like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. A common approach is the acylation of the hydroxyl groups to form esters, for example, O-trifluoroacetyl derivatives.[12]
Experimental Protocol: O-Trifluoroacetyl Derivatization and Chiral GC Analysis
1. Derivatization: a. To 1 mg of this compound in a vial, add 200 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA). b. Cap the vial and heat at 60 °C for 30 minutes. c. Cool the vial to room temperature and evaporate the excess reagents under a stream of nitrogen. d. Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.
2. Chiral GC-FID Analysis:
-
Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based chiral stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 150 °C.
-
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis: a. Identify the two peaks corresponding to the (R)- and (S)-3-Butene-1,2-diol O-trifluoroacetyl derivatives. b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess using the formula provided above.[1][2]
Expected Results: Baseline separation of the two diastereomeric derivatives should be achieved, allowing for accurate quantification. The retention times will be specific to the column and conditions used. For similar diols, resolution factors (Rs) greater than 1.5 are typically achievable.
Logical Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination of this compound by Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for enantioseparation due to its versatility and the availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of diols.[6][13][14]
Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP
1. Sample Preparation: a. Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC-UV Analysis:
-
Column: CHIRALPAK® IA, IB, or IC (250 x 4.6 mm, 5 µm) or a similar immobilized polysaccharide-based chiral stationary phase.[6]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. The composition may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as this compound has a weak chromophore, a low wavelength is necessary).
-
Injection Volume: 10 µL.
3. Data Analysis: a. Identify the retention times of the (R)- and (S)-enantiomers by injecting a racemic standard. b. Integrate the peak areas of the two enantiomers in the sample chromatogram. c. Calculate the enantiomeric excess.[1][2]
Expected Results: The two enantiomers should be resolved with a resolution factor of at least 1.5 for accurate quantification. The elution order will depend on the specific CSP and mobile phase used.
Logical Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination of this compound by Chiral HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated for quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are commonly used for this purpose with alcohols.
Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride
1. Derivatization (in an NMR tube): a. Dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube. b. Add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride). c. Add a small amount of pyridine-d₅ (approximately 20 µL) to catalyze the reaction and neutralize the HCl byproduct. d. Gently shake the NMR tube and allow the reaction to proceed to completion at room temperature (typically 1-2 hours). Monitor the reaction by ¹H NMR.
2. NMR Analysis:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H (or ¹⁹F if desired for higher resolution).
-
Solvent: CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
3. Data Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton (or the -CF₃ group in ¹⁹F NMR) in the two diastereomeric Mosher's esters. b. Integrate the areas of these two distinct signals. c. Calculate the enantiomeric excess from the ratio of the integrals.
Expected Results: The protons (or fluorine atoms) in the vicinity of the newly formed chiral centers will exhibit different chemical shifts for the two diastereomers, allowing for their quantification. The chemical shift difference (Δδ) should be sufficient for accurate integration.
Logical Workflow for NMR Analysis
Caption: Workflow for enantiomeric excess determination by NMR with a chiral derivatizing agent.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-efficiency separations with minimal sample consumption. For the enantioseparation of neutral compounds like diols, a charged chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte.[10][11]
Experimental Protocol: Enantioseparation using a Cyclodextrin Chiral Selector
1. Sample and Electrolyte Preparation: a. Prepare a background electrolyte (BGE) solution, for example, 50 mM sodium tetraborate buffer at pH 9.2. b. Add a chiral selector to the BGE. A common choice for diols is a charged cyclodextrin derivative, such as sulfated-β-cyclodextrin, at a concentration of 10-20 mM. c. Dissolve the this compound sample in the BGE to a concentration of 0.5-1 mg/mL.
2. Capillary Electrophoresis Analysis:
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40-50 cm.
-
Background Electrolyte: 50 mM sodium tetraborate buffer (pH 9.2) containing 15 mM sulfated-β-cyclodextrin.
-
Voltage: 20-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 195-210 nm.
3. Data Analysis: a. The two enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram. b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess.[1][2]
Expected Results: High-resolution separation of the two enantiomers is expected, with analysis times typically under 15 minutes. The migration order will depend on the specific interactions between the enantiomers and the chiral selector.
Logical Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for enantiomeric excess determination by Capillary Electrophoresis.
References
- 1. calculatorsconversion.com [calculatorsconversion.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of chiral vicinal diols and analysis of them by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Butene-1,2-diol
Welcome to the technical support center for the purification of 3-butene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their typical byproducts?
A1: this compound is commonly synthesized via several routes, each with a unique profile of potential byproducts that can complicate purification. The choice of purification strategy should be informed by the synthetic method used.
| Synthesis Method | Common Byproducts |
| Hydrolysis of 1,2-epoxy-3-butene | Unreacted epoxide, polymeric material, and potentially isomeric diols depending on reaction conditions.[1] |
| Selective hydrogenation of 2-butyne-1,4-diol | Over-hydrogenated product (1,4-butanediol), starting material (2-butyne-1,4-diol), and various isomers. |
| Dihydroxylation of 1,3-butadiene | Over-oxidation products, unreacted starting material, and catalyst residues (e.g., osmium or manganese species). |
| Grignard reaction of vinylmagnesium bromide with glyoxal | Homocoupling products (1,3-butadiene), unreacted starting materials, and magnesium salts. |
Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?
A2: Discoloration in purified diols often arises from trace impurities, such as residual catalyst, or thermal decomposition during purification, especially at elevated temperatures. To address this, ensure all catalyst residues are meticulously removed post-reaction. If discoloration persists after initial purification, a final distillation under high vacuum can remove less volatile colored impurities. For heat-sensitive reactions, consider purification by flash chromatography.
Q3: I'm observing a broad boiling range during the distillation of this compound. What does this indicate?
A3: A broad boiling range during distillation typically suggests the presence of impurities with boiling points close to that of this compound. Isomeric byproducts are a common cause. In this case, fractional distillation with a high-efficiency column is recommended. Alternatively, flash chromatography may provide better separation of closely boiling isomers.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile components of the sample and provides mass spectra for their identification. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.
Troubleshooting Guides
Purification by Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling | - Superheating of the liquid. - Inefficient stirring. | - Use a magnetic stir bar or boiling chips. - Ensure vigorous and consistent stirring throughout the distillation. |
| Product decomposition (darkening) | - Distillation temperature is too high. | - Reduce the pressure to lower the boiling point. - Ensure the heating mantle is not set too high and is in good contact with the flask. |
| Poor separation of byproducts | - Inefficient distillation column. - Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Low product recovery | - Leaks in the vacuum system. - Condenser temperature is too high. | - Check all joints and connections for leaks. - Ensure a steady flow of cold water through the condenser. |
Purification by Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. For polar diols, a mixture of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexanes, dichloromethane) is a good starting point. |
| Product is not eluting from the column | - Eluent is not polar enough. - Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent. - Consider using a more polar stationary phase, such as diol-functionalized silica, which can reduce strong hydrogen bonding interactions. |
| Streaking of the product band | - Sample is overloaded on the column. - Compound is poorly soluble in the eluent. | - Reduce the amount of crude material loaded onto the column. - Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
| Co-elution of impurities | - Similar polarity of product and impurity. | - Use a shallower solvent gradient during elution. - Try a different stationary phase (e.g., alumina, C18 reverse phase). |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and byproducts with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Vigreux or packed distillation column
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Evacuation: Connect the apparatus to the vacuum pump via a cold trap and slowly evacuate the system to the desired pressure.
-
Heating: Begin stirring and gradually heat the flask using the heating mantle.
-
Fraction Collection: Collect any low-boiling fractions first. As the temperature stabilizes at the boiling point of this compound at the given pressure (the boiling point at 733 mmHg is 195 °C), collect the main fraction in a clean receiving flask.[1]
-
Completion: Once the main fraction has been collected and the temperature begins to rise again, stop the distillation by removing the heat source and allowing the system to cool under vacuum.
-
Shutdown: Once the apparatus has cooled to room temperature, slowly vent the system to atmospheric pressure before turning off the vacuum pump.
Protocol 2: Purification of this compound by Flash Chromatography
Objective: To purify crude this compound from byproducts with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (or diol-functionalized silica gel)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system by running thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.2-0.3 for the this compound.
-
Column Packing: Prepare a flash chromatography column with silica gel, ensuring it is packed uniformly in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: GC-MS Analysis of this compound Purity
Objective: To determine the purity of a this compound sample and identify any remaining impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A polar capillary column (e.g., DB-Wax)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
GC Separation: The sample is vaporized and carried by an inert gas through the column. The temperature of the column is ramped according to a set program to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.
-
Data Analysis: The purity of the this compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. Impurities are identified by comparing their mass spectra to a library of known compounds.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Common side products in the synthesis of 3-Butene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-butene-1,2-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the formation of common side products.
Synthesis Route 1: Hydrolysis of 3,4-Epoxy-1-butene
Q1: My NMR spectrum shows more than one set of signals for the diol product. What are the likely impurities?
A1: The most common side products in the acid-catalyzed hydrolysis of 3,4-epoxy-1-butene are regioisomeric diols. Nucleophilic attack by water can occur at both carbon atoms of the epoxide ring. This results in a mixture of the desired this compound (from attack at the C2 position) and 1-butene-3,4-diol (from attack at the C1 position). The ratio of these products can be influenced by the reaction conditions. For instance, in the reaction of 3,4-epoxy-1-butene with deoxyguanosine, two regioisomeric products were formed in a roughly 59:41 ratio, indicating that both epoxide carbons are susceptible to nucleophilic attack.[1]
Q2: How can I minimize the formation of the regioisomeric diol?
A2: Controlling the pH and reaction temperature can influence the regioselectivity of the epoxide opening. Under neutral or slightly basic conditions, the SN2 attack at the less substituted carbon (C2) is generally favored, which would lead to a higher yield of the desired this compound. The use of enzymatic hydrolysis with specific epoxide hydrolases can also offer high regioselectivity.
Q3: I observe a significant amount of a polymeric material in my reaction flask. What could be the cause?
A3: Under strongly acidic conditions, epoxides can undergo polymerization. It is crucial to use a dilute acid solution and maintain a controlled temperature to minimize this side reaction. If polymerization is a persistent issue, consider using a milder acid catalyst or performing the hydrolysis in a buffered solution.
Synthesis Route 2: Deoxydehydration of Erythritol
Q1: My reaction is producing a significant amount of volatile byproducts, and the yield of the diol is low. What are these byproducts?
A2: The deoxydehydration of erythritol can lead to the formation of several side products, with the most common being 1,3-butadiene, 2,5-dihydrofuran, and various butene isomers (1-butene, cis-2-butene, and trans-2-butene).[2] The reaction pathway can be sensitive to the catalyst and reaction conditions. In some cases, 1,3-butadiene can be the major product, with yields as high as 90%.[2]
Q2: How can I optimize the reaction to favor the formation of this compound over other products?
A2: The selective synthesis of this compound from erythritol requires careful control of the reaction conditions to favor partial deoxydehydration. Using a milder reducing agent or a catalyst system with lower activity for complete deoxygenation can help. Additionally, lower reaction temperatures and shorter reaction times may favor the formation of the intermediate diol over the fully deoxygenated products. One study reported a 37% yield of butadiene from erythritol, where this compound is an intermediate.[3]
Q3: I have identified 2-butene-1,4-diol in my product mixture. How is this formed?
A3: The formation of 2-butene-1,4-diol as a minor product has been observed in the deoxydehydration of erythritol.[4] This is likely due to isomerization reactions occurring under the reaction conditions.
Synthesis Route 3: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
Q1: My reaction is producing a highly polar, water-soluble byproduct that is difficult to separate from the desired diol. What could it be?
A1: A potential side product in the dihydroxylation of 1,3-butadiene is the formation of a tetrol (butane-1,2,3,4-tetrol). This occurs if both double bonds of the diene undergo dihydroxylation. This side reaction is more likely to occur if the concentration of the olefin is too high, leading to a second dihydroxylation event on the initially formed this compound.[5]
Q2: How can I prevent the formation of the tetrol?
A2: To minimize the formation of the tetrol, it is important to use the 1,3-butadiene as the limiting reagent and to add it slowly to the reaction mixture containing the osmium catalyst and the chiral ligand. This keeps the instantaneous concentration of the olefin low, favoring mono-dihydroxylation. Using a higher molar concentration of the chiral ligand can also help to suppress the secondary catalytic cycle that can lead to lower enantioselectivity and potentially over-oxidation.[6]
Q3: The enantiomeric excess (ee) of my this compound is lower than expected. What are the possible reasons?
A3: A lower than expected enantiomeric excess can be due to several factors. One possibility is the occurrence of a secondary, non-enantioselective dihydroxylation pathway. This can happen if the osmylate ester intermediate is oxidized before it dissociates from the catalyst.[6] To suppress this, it is recommended to use a higher concentration of the chiral ligand. Additionally, ensuring the pH of the reaction mixture is stable and slightly basic is crucial for optimal enantioselectivity.[5] The commercially available AD-mix preparations are formulated to provide optimal conditions.[6]
Quantitative Data Summary
| Synthesis Route | Target Product | Common Side Products | Typical Yield of Side Products |
| Hydrolysis of 3,4-Epoxy-1-butene | This compound | 1-Butene-3,4-diol | Ratio dependent on conditions, can be significant (e.g., ~40-50%) |
| Deoxydehydration of Erythritol | This compound | 1,3-Butadiene, 2,5-Dihydrofuran, Butenes | Can be major products (>50%) depending on catalyst and conditions |
| Sharpless Dihydroxylation of 1,3-Butadiene | This compound | Butane-1,2,3,4-tetrol | Formation is concentration-dependent, can be minimized |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3,4-Epoxy-1-butene
This protocol is adapted from the synthesis of a structurally similar compound, 2-methyl-3-butene-1,2-diol.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,4-epoxy-1-butene.
-
Hydrolysis: To the stirred epoxide, add a dilute aqueous solution of a mineral acid (e.g., 0.002 M H₂SO₄) at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Saturate the aqueous solution with NaCl to reduce the solubility of the diol.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Deoxydehydration of Erythritol
This is a general procedure based on literature descriptions of deoxydehydration reactions.[3][8]
-
Catalyst Preparation (if applicable): Prepare or procure the desired rhenium-based catalyst (e.g., ReOₓ nanoparticles or a supported Re catalyst).
-
Reaction Setup: In a pressure vessel, combine erythritol, the catalyst, and a high-boiling alcohol solvent that can also act as a reductant (e.g., 3-octanol).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 150-200 °C) with vigorous stirring. The reaction may be performed under an inert atmosphere or a hydrogen atmosphere, depending on the catalyst system.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or GC-MS to determine the ratio of diol to other products.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture.
-
Purification: Separate the catalyst by filtration or centrifugation. The product can be isolated from the solvent and other byproducts by fractional distillation under reduced pressure.
Protocol 3: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
This is a general protocol for the Sharpless Asymmetric Dihydroxylation using commercially available AD-mix.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, prepare a solvent mixture of t-butanol and water (1:1).
-
Reagent Addition: To the solvent, add the AD-mix-α or AD-mix-β, which contains the osmium catalyst, the chiral ligand, potassium ferricyanide, and potassium carbonate. Stir until the solids are dissolved.
-
Substrate Addition: Slowly bubble 1,3-butadiene gas through the cooled reaction mixture or add a pre-cooled solution of 1,3-butadiene in t-butanol dropwise. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C for several hours to overnight, monitoring the progress by TLC.
-
Quenching: Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add an organic solvent such as ethyl acetate and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to this compound and common side products.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. www2.oberlin.edu [www2.oberlin.edu]
- 8. osti.gov [osti.gov]
Optimization of reaction conditions for enzymatic resolution of 3-Butene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of 3-Butene-1,2-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the conversion rate of my enzymatic resolution significantly lower than expected?
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent may not be optimal for the chosen lipase.
-
Enzyme Inactivation: The enzyme may have been denatured by improper storage, handling, or reaction conditions.
-
Poor Substrate Solubility: The substrate, this compound, or the acyl donor may not be sufficiently soluble in the chosen solvent.
-
Product Inhibition: The accumulation of the product may be inhibiting the enzyme's activity.[1][2]
-
Insufficient Enzyme Loading: The amount of enzyme used may be too low for the desired conversion rate.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and acyl donor to find the optimal conditions for your specific lipase. Refer to the data in Table 1 for starting points.
-
Ensure Enzyme Activity: Use fresh or properly stored enzyme. Perform an activity assay to confirm its viability before starting the resolution.
-
Improve Solubility: Select a solvent in which both the substrate and acyl donor are readily soluble. Gentle heating or sonication may aid in dissolution, but be cautious of enzyme denaturation.
-
Address Product Inhibition: Consider in-situ product removal techniques or running the reaction to a lower conversion if product inhibition is suspected.
-
Increase Enzyme Loading: Incrementally increase the amount of lipase to see if the conversion rate improves. Be mindful that higher enzyme loading can increase costs.[3]
Q2: Why is the enantioselectivity (E-value or ee%) of my resolution poor?
Possible Causes:
-
Incorrect Enzyme Choice: The selected lipase may not have a high enantiopreference for this compound.
-
Suboptimal Temperature: Enantioselectivity is often highly dependent on temperature.
-
Inappropriate Acyl Donor or Solvent: The nature of the acyl donor and the solvent can significantly influence the enantioselectivity of the reaction.
-
Reaction Reversibility: Some transesterification reactions can be reversible, leading to a decrease in the enantiomeric excess of the product over time.[4]
Solutions:
-
Screen Different Lipases: Test various lipases to find one with high enantioselectivity for your substrate. For example, Candida antarctica lipase B (CALB) shows a high preference for the (R)-enantiomer, while Pseudomonas fluorescens lipase acylates the (S)-enantiomer preferentially.[4][5]
-
Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity.[4]
-
Vary Acyl Donor and Solvent: Experiment with different acyl donors (e.g., vinyl acetate, vinyl butyrate) and organic solvents (e.g., petroleum ether, tert-butyl methyl ether) as these can have a profound effect on the E-value.[5][6]
-
Use Irreversible Acyl Donors: Employing acyl donors like vinyl esters or acid anhydrides can help drive the reaction to completion and prevent reversibility.[7]
Q3: My reaction has stalled and is not reaching the desired 50% conversion for kinetic resolution. What should I do?
Possible Causes:
-
Enzyme Denaturation: The enzyme may have lost activity over the course of the reaction due to instability under the reaction conditions.
-
Equilibrium Has Been Reached: For reversible reactions, the system may have reached equilibrium before 50% conversion.
-
Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, poor mixing can limit the reaction rate.
Solutions:
-
Stabilize the Enzyme: Consider enzyme immobilization or the addition of stabilizing agents.
-
Shift the Equilibrium: If the reaction is reversible, try to remove one of the products as it is formed. For transesterification reactions, using an excess of the acyl donor can also help.
-
Improve Mixing: Ensure adequate agitation to minimize mass transfer limitations, especially when using immobilized enzymes.
Frequently Asked Questions (FAQs)
Q1: Which lipase is best for the resolution of this compound?
The choice of lipase depends on which enantiomer of this compound is desired.
-
Candida antarctica lipase B (CALB): Shows the highest preference for the (R)-enantiomer.[4][5]
-
Pseudomonas fluorescens lipase (lipase AK): Preferentially acylates the (S)-enantiomer.[4][5]
Q2: What are the key parameters to optimize for this enzymatic resolution?
The most critical parameters to optimize are:
-
Enzyme Source: Different lipases exhibit different enantioselectivities.
-
Organic Solvent: The choice of solvent affects both enzyme activity and enantioselectivity.
-
Acyl Donor: The structure of the acyl donor can influence the reaction rate and selectivity.
-
Temperature: This parameter has a significant impact on both the reaction rate and the enantioselectivity.
Q3: How can I determine the enantiomeric excess (ee) and the enantiomeric ratio (E)?
The enantiomeric excess of the product and the remaining substrate can be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The enantiomeric ratio (E) can then be calculated from the enantiomeric excess of the product (ee_p) and the degree of conversion (c) using the formula for irreversible reactions.[6]
Q4: What is a typical experimental setup for this reaction?
A typical experiment involves adding a specific amount of lipase to a solution of (R,S)-3-butene-1,2-diol and an acyl donor in an organic solvent. The reaction mixture is then agitated at a controlled temperature. Samples are taken at different time intervals to monitor the conversion and enantiomeric excess by chiral GC or HPLC.[6]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Transesterification of (R,S)-3-Butene-1,2-diol
-
To a 10 mL vial, add 1 mL of an organic solvent (e.g., petroleum ether, tert-butyl methyl ether).
-
Add (R,S)-3-butene-1,2-diol to a final concentration of 0.07 M.
-
Add the vinyl ester acyl donor (e.g., vinyl acetate or vinyl butyrate) to a final concentration of 0.54 M.[6]
-
Equilibrate the reaction mixture to the desired temperature (e.g., -13°C, -9°C, 5°C, 15°C, or 50°C).[6]
-
Initiate the reaction by adding the lipase. The amount of lipase will depend on the specific enzyme and reaction temperature (e.g., 5-50 mg).[6]
-
Incubate the reaction mixture with agitation at the set temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess.
Data Presentation
Table 1: Influence of Lipase, Acyl Donor, and Temperature on Enantioselectivity (E-value)
| Lipase | Acyl Donor | Temperature (°C) | E-value | Preferred Enantiomer |
| Candida antarctica B (CALB) | Butyrate | -13 | 26 | (R) |
| Pseudomonas fluorescens (AK) | Butyrate | -9 | 18 | (S) |
This table summarizes data from studies on the enzymatic resolution of a derivative of this compound, which provides a strong indication of the expected selectivity for the parent diol.[4][5]
Visualizations
Caption: Experimental workflow for the enzymatic resolution of this compound.
Caption: Troubleshooting logic for common issues in enzymatic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
Improving yield and selectivity in the dihydroxylation of butadiene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the dihydroxylation of 1,3-butadiene. The focus is on improving the yield and selectivity of this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of butadiene dihydroxylation?
A1: The dihydroxylation of 1,3-butadiene can yield two main initial products depending on whether the reaction proceeds via 1,2- or 1,4-addition. The 1,2-addition product is 3,4-dihydroxy-1-butene (but-3-ene-1,2-diol), while the 1,4-addition product is 1,4-dihydroxy-2-butene (but-2-ene-1,4-diol).[1] Subsequent reactions or different synthetic routes can lead to compounds like 1,2,4-butanetriol.[2][3]
Q2: Which catalytic system is best for achieving high stereoselectivity?
A2: The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable method for achieving high enantioselectivity in the syn-dihydroxylation of alkenes.[4] This system uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[5] The choice between the dihydroquinine (DHQ) or dihydroquinidine (DHQD) based ligands dictates the facial selectivity of the dihydroxylation.[4][6]
Q3: What is the role of the co-oxidant in osmium-catalyzed dihydroxylation?
A3: Osmium tetroxide is both highly toxic and expensive.[7][8] Therefore, it is used in catalytic amounts. A stoichiometric co-oxidant is required to regenerate the active Os(VIII) species from the Os(VI) state that is formed after the diol is released.[9] Common co-oxidants include N-Methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃[Fe(CN)₆]).[4][10]
Q4: Can I dihydroxylate only one of the double bonds in butadiene?
A4: Yes, the dihydroxylation can be selective for one double bond. Osmium-catalyzed dihydroxylation reactions are highly site-selective and favor the most electron-rich double bond in a substrate.[4] In the case of 1,3-butadiene, both double bonds are electronically similar, which can lead to selectivity challenges. However, for substituted butadienes, the reaction will preferentially occur at the more electron-rich (more substituted) double bond.
Q5: Are there alternatives to osmium-based reagents?
A5: Yes, several alternatives exist, although they may have their own drawbacks.
-
Manganese-based reagents: Cold, basic potassium permanganate (KMnO₄) can produce syn-diols, but it is a very strong oxidant and can lead to over-oxidation and cleavage of the resulting diol, often resulting in lower yields.[7][11][12]
-
Ruthenium-based reagents: Ruthenium tetroxide (RuO₄), often generated in situ, is a powerful oxidant for dihydroxylation but also carries a high risk of over-oxidation.[7]
-
Epoxidation followed by hydrolysis: This two-step process yields anti-diols. The alkene is first converted to an epoxide, which is then opened via acid-catalyzed hydrolysis.[13][14]
Troubleshooting Guide
Issue 1: Low Yield of Desired Diol
| Potential Cause | Recommended Solution |
| Over-oxidation of the product | If using strong oxidants like KMnO₄ or RuO₄, switch to a milder system like OsO₄/NMO.[7] For KMnO₄ reactions, ensure conditions are cold and basic to minimize oxidative cleavage.[11][12] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and free of catalyst poisons.[15] In heterogeneous catalysis, coke formation can be an issue; catalyst regeneration may be necessary.[16] For homogeneous systems, consider ligand degradation or precipitation of the catalyst. |
| Sub-optimal Reaction pH | The Sharpless AD reaction proceeds more rapidly under slightly basic conditions; ensure proper buffering.[10] For some electron-deficient substrates, a slightly acidic pH may improve efficiency.[17] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a small amount of fresh catalyst or extending the reaction time. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
| Potential Cause | Recommended Solution |
| "Second Catalytic Cycle" | In Sharpless AD, if the hydrolysis of the osmate ester is slow, a non-enantioselective "second cycle" can occur, lowering the overall ee%.[18] Using potassium ferricyanide (K₃[Fe(CN)₆]) as the co-oxidant in an aqueous solvent system can accelerate hydrolysis and improve selectivity.[5] |
| High Substrate Concentration | An excessively high concentration of the alkene can lead to a non-ligand-associated, non-selective dihydroxylation pathway.[10] Consider slow addition of the butadiene to the reaction mixture. |
| Incorrect Chiral Ligand | Ensure the correct ligand is being used for the desired enantiomer. For Sharpless AD, AD-mix-β (containing a (DHQD)₂-PHAL ligand) and AD-mix-α (containing a (DHQ)₂-PHAL ligand) produce opposite enantiomers.[6][10] |
| Sub-optimal Temperature | Lowering the reaction temperature can often enhance selectivity. For Sharpless AD, running the reaction at 0°C is common. |
| Additive Effects | The addition of methanesulfonamide (MsNH₂) has been shown to accelerate the hydrolysis step and improve enantioselectivity for certain substrates.[4][5] |
Issue 3: Poor Regioselectivity (1,2- vs. 1,4-addition)
| Potential Cause | Recommended Solution |
| Symmetric Nature of Butadiene | 1,3-butadiene is a challenging substrate for regioselectivity due to the similar reactivity of its double bonds. The product mixture (1,2- vs 1,4-diol) can be difficult to control. |
| Reaction Mechanism | The mechanism of dihydroxylation (e.g., [3+2] cycloaddition for OsO₄) inherently favors 1,2-addition to form a five-membered osmate ester intermediate.[4][10] Other catalytic systems, such as palladium-based ones, have been shown to produce mixtures of 1,2- and 1,4-products in diacetoxylation reactions.[19] |
| Ligand/Catalyst System | The choice of ligand and metal center can influence regioselectivity. For related reactions like hydroformylation, ligand structure significantly impacts the product distribution.[20] Experiment with different ligand systems to optimize for the desired regioisomer. |
Data Summary Tables
Table 1: Comparison of Dihydroxylation Methods
| Method | Catalyst/Reagent | Typical Co-oxidant | Stereochemistry | Key Advantages | Key Disadvantages |
| Sharpless AD | OsO₄ (catalytic), Chiral Ligand | K₃[Fe(CN)₆] or NMO | syn (Enantioselective) | High enantioselectivity, reliable.[4] | Expensive and toxic catalyst.[7] |
| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO | syn (Racemic) | High yields, tolerates many substrates.[7] | Expensive and toxic catalyst.[7] |
| Permanganate Oxidation | KMnO₄ | - | syn (Racemic) | Inexpensive. | Risk of over-oxidation, lower yields.[7][11] |
| Epoxidation/Hydrolysis | m-CPBA, Peroxyacids | - | anti (Racemic) | Provides access to anti-diols.[13] | Two-step process. |
| Prévost Reaction | I₂, Silver Benzoate | - | anti | Method for anti-diol synthesis.[7] | Uses stoichiometric silver salts. |
| Woodward Reaction | I₂, Silver Acetate, H₂O | - | syn | Method for syn-diol synthesis.[7] | Uses stoichiometric silver salts. |
Table 2: Influence of Chiral Ligands in Sharpless Asymmetric Dihydroxylation
| Reagent Mix | Chiral Ligand Component | Resulting Diol Stereochemistry from Prochiral Alkene |
| AD-mix-α | (DHQ)₂-PHAL | Delivers diol from the α-face.[6] |
| AD-mix-β | (DHQD)₂-PHAL | Delivers diol from the β-face.[6] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of an Alkene (General Procedure)
This protocol is a general guideline. Molar equivalents and reaction times should be optimized for 1,3-butadiene specifically.
Materials:
-
AD-mix-β (or AD-mix-α)
-
tert-butanol
-
Water
-
Alkene (e.g., 1,3-butadiene)
-
Methanesulfonamide (MsNH₂) (optional, but recommended)[5]
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of tert-butanol and water (1:1 ratio, v/v) is prepared and cooled to 0°C.
-
To the cooled solvent, add AD-mix-β (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene). Stir the resulting slurry vigorously at room temperature until both phases are clear, then cool to 0°C.
-
Add the alkene (1 equivalent) to the cold, stirred slurry. For a gaseous alkene like butadiene, this would involve bubbling the gas through the solution or using a condensed liquid form at low temperature.
-
The reaction mixture is stirred vigorously at 0°C. The reaction progress is monitored by TLC or GC analysis. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, solid sodium sulfite (approx. 1.5 g per mmol of alkene) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate is added to the mixture, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.
-
The combined organic layers are washed with 2M NaOH, then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is purified by flash column chromatography.
Visualizations
Diagram 1: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic pathway optimization for improved 1,2,4-butanetriol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
Stability of 3-Butene-1,2-diol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-butene-1,2-diol under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is generally stable under normal, neutral conditions when stored in a tightly closed container in a dry, cool, and well-ventilated place. However, its stability can be compromised by the presence of acidic or basic contaminants, as well as exposure to high temperatures.
Q2: What are the primary concerns when subjecting this compound to acidic conditions?
Under acidic conditions, this compound, being a vicinal diol, is susceptible to rearrangement and dehydration reactions. The primary concerns are the acid-catalyzed pinacol rearrangement to form a ketone, and dehydration to yield unsaturated alcohols or dienes.[1][2][3][4][5] The presence of the allylic double bond may also lead to other reactions like isomerization.
Q3: Is this compound stable under basic conditions?
Generally, 1,2-diols are stable under basic conditions.[6] This stability is the reason why cyclic acetals, formed from diols, are used as protecting groups in basic media. However, strong bases at elevated temperatures, or the presence of oxidizing agents, could potentially lead to degradation.
Q4: Can the double bond in this compound isomerize?
Yes, there is evidence to suggest that the double bond can migrate. Specifically, this compound can be isomerized to 2-butene-1,4-diol in the presence of certain acid catalysts.[7]
Troubleshooting Guides
Issue 1: Unexpected Product Formation Under Acidic Conditions
Symptom: After treating this compound with an acid (e.g., sulfuric acid, hydrochloric acid), you observe the formation of a new compound with a carbonyl group (ketone) and a rearranged carbon skeleton.
Possible Cause: The most likely cause is a pinacol rearrangement. This is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone through a carbocation intermediate and a 1,2-alkyl or hydride shift.[1][2][3][4][5][8]
Suggested Protocol to Confirm:
-
Spectroscopic Analysis:
-
IR Spectroscopy: Look for the appearance of a strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of a ketone carbonyl group.
-
¹H NMR Spectroscopy: Analyze the spectrum for the disappearance of the vinyl protons and the appearance of new aliphatic signals corresponding to the rearranged product.
-
¹³C NMR Spectroscopy: Check for a signal in the downfield region (around 200 ppm) indicative of a ketone carbonyl carbon.
-
-
Mass Spectrometry: The product of a pinacol rearrangement will have the same molecular weight as the starting material (an isomer), as the reaction involves the loss of a water molecule followed by rearrangement.
Preventative Measures:
-
If the rearrangement is undesired, avoid strongly acidic conditions.
-
Consider using a protecting group for the diol functionality if other parts of the molecule require acidic reaction conditions. Cyclic acetals are stable to base but will be removed by acid.[6]
Issue 2: Formation of Multiple Products and Loss of Hydroxyl Groups Under Acidic Conditions
Symptom: Your reaction mixture shows the presence of several products, some of which have a lower molecular weight and show evidence of increased unsaturation (more C=C bonds).
Possible Cause: Acid-catalyzed dehydration of one or both hydroxyl groups is a likely cause.[9][10][11] This can lead to the formation of unsaturated alcohols or further elimination to form butadiene.
Suggested Protocol to Investigate:
-
GC-MS Analysis: This technique is ideal for separating volatile products and identifying them based on their mass spectra. Look for masses corresponding to the loss of one or two molecules of water from the starting material.
-
NMR Spectroscopy: Analyze the ¹H NMR for new olefinic proton signals and changes in the integration values that would indicate the loss of hydroxyl groups.
Optimization Strategies:
-
Lower Reaction Temperature: Dehydration reactions are often favored at higher temperatures.[11] Running the reaction at a lower temperature may suppress this side reaction.
-
Use a Milder Acid: Strong, non-nucleophilic acids are more prone to causing dehydration. Consider using a weaker acid or a Lewis acid catalyst.
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation has occurred to minimize the formation of dehydration byproducts.
Issue 3: Degradation of this compound Under Basic Conditions
Symptom: Although generally stable, you observe slow degradation of your this compound sample when stored in a basic solution, especially in the presence of air.
Possible Cause: While the diol itself is robust in base, the allylic portion of the molecule can be susceptible to oxidation, particularly in the presence of oxygen and potentially catalyzed by trace metal impurities.
Suggested Protocol to Assess Stability:
-
Inert Atmosphere: Store a sample of this compound in a basic solution under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored in the presence of air.
-
TLC or LC-MS Monitoring: Periodically analyze the samples to track the disappearance of the starting material and the appearance of any new, more polar spots (on TLC) which could indicate oxidation products.
Recommendations for Storage and Handling in Basic Media:
-
When conducting reactions in basic solutions for extended periods, it is advisable to use a deoxygenated solvent and maintain an inert atmosphere.
-
If oxidation is a persistent issue, consider the use of an antioxidant, ensuring it does not interfere with your intended reaction.
Data Summary
| Condition | Stability | Potential Reactions |
| Strongly Acidic | Unstable | Pinacol Rearrangement, Dehydration, Isomerization |
| Weakly Acidic | Potentially Unstable | Reactions are possible but may require harsher conditions (e.g., heat) |
| Neutral | Stable | No significant reactions expected under standard conditions |
| Basic | Generally Stable | Potential for slow oxidation of the allylic group, especially in the presence of oxygen |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability
-
Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in the desired acidic or basic medium (e.g., 1M HCl, 1M NaOH, or various buffers).
-
Incubation: Store the solutions at a controlled temperature (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw an aliquot of each solution.
-
Quenching: Neutralize the aliquot to stop any further reaction.
-
Analysis: Analyze the quenched aliquot by a suitable method such as HPLC, GC, or NMR to quantify the amount of remaining this compound and identify any major degradation products.
Visualizations
References
- 1. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 2. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. US5959163A - Process for the preparation of 1,4-butenediol from epoxybutene - Google Patents [patents.google.com]
- 8. Pinacol Rearrangement [organic-chemistry.org]
- 9. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Catalyst deactivation and recycling in 3-Butene-1,2-diol synthesis
Technical Support Center: Catalyst Performance in Diol Synthesis
A Note on Scope: Information specifically regarding catalyst deactivation and recycling in the synthesis of 3-butene-1,2-diol is limited. However, extensive research exists for the structurally similar and industrially significant process of hydrogenating 2-butyne-1,4-diol to 2-butene-1,4-diol. The principles of catalyst deactivation, troubleshooting, and recycling discussed herein are largely transferable and provide a robust framework for researchers working with butenediol synthesis.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the catalytic synthesis of unsaturated diols, focusing on the selective hydrogenation of 2-butyne-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective hydrogenation of 2-butyne-1,4-diol?
The main difficulty is controlling the reaction's selectivity. The process occurs in steps, first producing the desired intermediate, 2-butene-1,4-diol, and subsequently the fully saturated 1,4-butanediol (BDO).[1] Over-hydrogenation can lead to a product mixture that is difficult to separate. Additionally, side reactions may form byproducts like γ-hydroxy butyraldehyde and n-butanol, further complicating the purification process.[1][2]
Q2: Which catalysts are most effective for this synthesis, and what are the initial signs of deactivation?
Palladium (Pd) and Platinum (Pt) based catalysts are most commonly used.[1] For high selectivity towards 2-butene-1,4-diol, modified systems are often employed, such as Palladium on Calcium Carbonate (Pd/CaCO₃) with ammonia, which can achieve almost complete selectivity.[1][3] A key sign of catalyst deactivation is a rapid or significant drop in the conversion rate of the starting material.[4] Another indicator is a noticeable change in product selectivity, such as an unexpected increase in byproducts or over-hydrogenation.[4]
Q3: What are the most common causes of catalyst deactivation?
Catalyst deactivation in this process typically occurs through three primary mechanisms:
-
Poisoning: Impurities in the feedstock, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites. Common poisons include sulfur compounds (even at ppm levels), heavy metals (lead, mercury), and carbon monoxide (CO).[4]
-
Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores.[4][5][6] This is often a greater concern at higher reaction temperatures.
-
Sintering/Agglomeration: At elevated temperatures, the fine metal particles of the catalyst can migrate and clump together, resulting in a loss of active surface area and reduced activity.[5][7]
Q4: How can I troubleshoot a reaction with low conversion of 2-butyne-1,4-diol?
Low conversion can stem from several issues. First, consider catalyst poisoning by analyzing the purity of your reactants and hydrogen source.[1] If impurities are not the cause, reaction conditions may be suboptimal. Insufficient hydrogen pressure can limit its availability at the catalyst surface, while low temperatures can result in slow reaction kinetics.[1] Gradually increasing hydrogen pressure and/or temperature within the optimal range (e.g., 323–353 K) can improve conversion.[1] Finally, the catalyst itself may have inherently low activity or may require pre-treatment with H₂ to become fully active.[1]
Q5: My reaction is over-hydrogenating to 1,4-butanediol. How can I improve selectivity for 2-butene-1,4-diol?
High selectivity for the intermediate diol is achieved by moderating the catalyst's activity.
-
Use a Modified Catalyst: Employ a "poisoned" catalyst like a Lindlar-type catalyst or a system with a selectivity-enhancing modifier.[1]
-
Introduce an Additive: Adding substances like ammonia or pyridine to the reaction mixture can improve selectivity by competitively adsorbing on the most active sites, thus inhibiting the second hydrogenation step.[1][3][8]
-
Optimize Conditions: Reduce the hydrogen pressure and/or reaction temperature. Harsher conditions with high pressure and temperature favor complete hydrogenation to the saturated product.[1]
Q6: Can a deactivated catalyst be reactivated, and what are the general methods?
Yes, reactivation is often possible, depending on the deactivation mechanism.
-
For coking , a common method is controlled oxidation (calcination), where the spent catalyst is heated in a diluted oxygen stream to burn off carbonaceous deposits.[4]
-
For certain types of poisoning , a series of washes may be effective. For example, a sequence of washes with a weak organic acid followed by a basic solution can help remove specific contaminants.[4] It is crucial that these procedures are performed under an inert atmosphere to prevent unintended oxidation of the metal.[4]
Troubleshooting and Performance Data
Table 1: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Solution | Citation(s) |
| Low Conversion Rate | 1. Catalyst poisoning by impurities. 2. Insufficient H₂ pressure or temperature. 3. Low intrinsic catalyst activity. | 1. Purify reactants, solvent, and hydrogen gas. 2. Gradually increase H₂ pressure and/or temperature. 3. Perform catalyst pre-treatment with H₂. | [1][4] |
| Poor Selectivity (Over-hydrogenation) | 1. Catalyst is too active. 2. Absence of a selectivity modifier. 3. Reaction conditions are too harsh. | 1. Use a partially "poisoned" catalyst (e.g., Lindlar). 2. Introduce an additive like ammonia or pyridine. 3. Reduce H₂ pressure and/or temperature. | [1] |
| Formation of Side Products | 1. Isomerization or hydrogenolysis reactions. 2. High reaction temperature. | 1. Switch from a Palladium to a Platinum-based catalyst. 2. Optimize (lower) the reaction temperature. | [1] |
| Rapid Loss of Activity | 1. Severe catalyst poisoning. 2. Coke formation on the catalyst surface. | 1. Identify and remove the source of contaminants. 2. Attempt catalyst reactivation via washing or calcination. | [4] |
Table 2: Performance Comparison of Various Catalysts
This table summarizes the performance of different catalysts in the hydrogenation of 2-butyne-1,4-diol as reported in the literature.
| Catalyst | Support | Conversion of 2-butyne-1,4-diol (%) | Selectivity for 2-butene-1,4-diol (%) | Temperature (°C) | Pressure (MPa) | Reference(s) |
| 0.5 wt% Pt | SiC | 96 | ~96 | Not Specified | Not Specified | [9] |
| 1% Pd | C | High | Low (major product is 1,4-butanediol) | Not Specified | Not Specified | [9] |
| 1% Pd | CaCO₃ (with NH₃) | High | Almost complete | 50-80 | Not Specified | [9] |
| Pd nanoparticles | SiO₂-Schiff base | 95.2 | ~100 | 50 | 2 | [9] |
| Cu single atoms | TiO₂ | ~100 | 99.4 | Ambient | Ambient | [9] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Recycling
This protocol outlines a standard method for recovering a heterogeneous catalyst post-reaction for reuse.
Materials:
-
Reaction mixture containing the solid catalyst.
-
Appropriate solvent (e.g., ethanol, or the solvent used in the reaction).
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
Inert gas supply (Nitrogen or Argon).
-
Vacuum oven or desiccator.
Procedure:
-
Cooling and Inerting: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Purge the reactor with an inert gas to ensure a non-oxidizing atmosphere.
-
Filtration: Transfer the reaction mixture to the filtration apparatus and separate the solid catalyst from the liquid product solution under vacuum.
-
Washing: Wash the catalyst cake on the filter paper multiple times with a fresh, clean solvent to remove any adsorbed products, byproducts, and unreacted starting materials.
-
Drying: Carefully transfer the washed catalyst to a suitable container. Dry the catalyst thoroughly, preferably in a vacuum oven at a mild temperature (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.
-
Storage: Store the dried, recycled catalyst under an inert atmosphere to prevent oxidation before its next use.
Protocol 2: Catalyst Reactivation via Controlled Oxidation (for Coking)
This protocol is for removing carbonaceous deposits ("coke") from a deactivated catalyst. Caution: This procedure involves high temperatures and should be performed with appropriate safety measures.
Materials:
-
Spent (coked) catalyst.
-
Tube furnace with temperature control.
-
Quartz reactor tube.
-
Inert gas supply (Nitrogen or Argon).
-
Diluted oxygen stream (e.g., 1-5% O₂ in N₂).
Procedure:
-
Loading: Place the coked catalyst into the quartz reactor tube and position it within the tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen) at room temperature for at least 30 minutes to remove any residual flammable compounds.
-
Heating: While maintaining the inert gas flow, slowly heat the furnace to a target temperature, typically between 300-400°C. The exact temperature should be high enough to combust the coke but low enough to prevent significant catalyst sintering.[4]
-
Oxidation: Once the temperature is stable, gradually introduce the diluted oxygen stream into the gas flow. Maintain this condition for several hours until the coke is completely burned off. This can often be confirmed by monitoring the CO₂ concentration in the off-gas.
-
Cooling: Switch back to a pure inert gas flow and cool the furnace down to room temperature.
-
Storage: Once cooled, the reactivated catalyst should be stored under an inert atmosphere. It may require a reduction step (H₂ treatment) before being used in a hydrogenation reaction.
Visualized Workflows and Logic
Caption: Primary pathways leading to catalyst deactivation.
Caption: Standard experimental workflow for catalyst recycling.
Caption: Troubleshooting logic for poor product selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-up of 3-Butene-1,2-diol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with scaling up the production of 3-Butene-1,2-diol (BDO). The following guides and FAQs address specific issues encountered during synthesis, purification, and process optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound production via common synthesis routes.
Route 1: Deoxydehydration of Erythritol
This continuous flow process offers a bio-based route to this compound but presents unique scale-up challenges.[1][2]
Issue 1: Low Yield and Selectivity at Larger Scale
-
Symptoms: The percentage yield of this compound is significantly lower, and the formation of byproducts such as butadiene is higher in pilot-scale runs compared to laboratory-scale synthesis.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor the internal temperature profile of the reactor; localized "hot spots" can favor side reactions. - Implement controlled, staged heating to manage the endothermic nature of the reaction. - Evaluate the efficiency of the reactor's heating system for uniform temperature distribution. |
| Poor Mixing/Flow Profile | - In continuous flow reactors, ensure a consistent and non-turbulent flow profile to maintain residence time and heat transfer. - Use computational fluid dynamics (CFD) modeling to simulate and optimize the flow dynamics within the scaled-up reactor. |
| Catalyst Deactivation | - Analyze the catalyst for signs of coking or poisoning. - Ensure the purity of the erythritol feed, as impurities can deactivate the catalyst. - Optimize the reaction temperature and pressure to extend catalyst life. |
| Suboptimal Reagent Ratio | - Precisely control the ratio of the deoxydehydration reagent to erythritol, as this can significantly impact selectivity towards either this compound or butadiene.[1] |
Experimental Protocol: Continuous Flow Deoxydehydration of Erythritol
A versatile and robust continuous flow procedure for the deoxydehydration (DODH) of biobased erythritol to this compound has been developed. This method allows for short reaction times (1-15 minutes) at high temperatures (225-275 °C) under moderate pressure.[1] The selectivity towards this compound versus butadiene can be tuned by adjusting the DODH reagent-to-substrate ratio and other process parameters.[1]
Route 2: Hydrolysis of 3,4-Epoxy-1-butene
This route involves the ring-opening of an epoxide, which can be susceptible to regioselectivity issues and side reactions, especially at a larger scale.[3][4][5]
Issue 2: Formation of Isomeric Byproducts
-
Symptoms: Presence of significant amounts of 1,4-dihydroxy-2-butene in the final product, complicating purification.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - The hydrolysis of 3,4-epoxy-1-butene can lead to nucleophilic attack at both carbon atoms of the oxirane ring.[4] - Employing enzyme catalysis, such as epoxide hydrolases, can significantly improve regioselectivity.[5] |
| Reaction pH | - Carefully control the pH of the reaction mixture. Acidic or basic conditions can influence the rate and selectivity of the epoxide ring-opening. |
| Temperature Control | - Maintain a consistent and controlled reaction temperature to minimize the formation of undesired isomers and other byproducts. |
Experimental Protocol: Enzymatic Hydrolysis of 3,4-Epoxy-1-butene
3,4-Dihydroxy-1-butene (this compound) can be synthesized from the hydrolysis of 1,2-epoxy-3-butene (3,4-epoxy-1-butene) in the presence of epoxide hydrolases (EH).[5] This enzymatic approach offers high selectivity and avoids harsh reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up diol synthesis from the lab to a pilot plant?
A1: The main challenges include:
-
Heat and Mass Transfer: Exothermic or endothermic reactions that are manageable in the lab can become difficult to control in large reactors due to a lower surface-area-to-volume ratio, leading to poor heat dissipation or uneven heating.[6]
-
Catalyst Deactivation: Catalysts can deactivate more rapidly at scale due to impurities in bulk starting materials, thermal stress, or mechanical attrition.[6]
-
Purification: Methods like column chromatography are often not economically viable at scale, necessitating the development of more robust techniques like distillation or crystallization.[6] The impurity profile may also change with scale, requiring different purification strategies.
-
Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment.
Q2: How can I improve the efficiency of purifying this compound from the reaction mixture?
A2: Due to its high boiling point and affinity for water, purification can be challenging.[7] Consider the following:
-
Vacuum Distillation: To separate this compound from less volatile impurities without thermal degradation.
-
Solvent Extraction: Use a suitable solvent to selectively extract the diol from the aqueous phase. This can be followed by distillation to remove the solvent.
-
Membrane Separation: Techniques like pervaporation can be explored for dewatering the product stream, reducing the energy costs associated with distillation.[7]
-
Adsorption: The use of activated carbon or specific resins can help in removing color and certain impurities. A patented method for other alkanediols involves treatment with a borate buffer solution followed by activated carbon.[8]
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile compounds, including diols and potential byproducts. They are suitable for both in-process monitoring and final product purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities or when derivatization for GC is not desirable. A troubleshooting guide for common HPLC issues is available.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity and purity of the final product.[10]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 497-06-3 | [5] |
| Molecular Formula | C₄H₈O₂ | [5] |
| Molecular Weight | 88.11 g/mol | [5] |
| Boiling Point | 195 °C at 733 mmHg | [5] |
| Density | 1.047 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.462 | [5] |
Table 2: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Advantages | Key Scale-up Challenges |
| Deoxydehydration of Erythritol | Bio-based feedstock, tunable selectivity, continuous process.[1] | High temperature/pressure, catalyst stability, reactor design for optimal flow. |
| Hydrolysis of 3,4-Epoxy-1-butene | Potentially milder conditions with enzymatic catalysis. | Regioselectivity control, byproduct formation, handling of potentially hazardous epoxide.[4][5] |
Visualizations
Caption: General experimental workflow for the scale-up of this compound production.
Caption: Troubleshooting logic for addressing low yield during scale-up.
References
- 1. A versatile biobased continuous flow strategy for the production of this compound and vinyl ethylene carbonate from erythritol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. energy.gov [energy.gov]
- 8. KR101995009B1 - Purifying method of alkanediol - Google Patents [patents.google.com]
- 9. hplc.eu [hplc.eu]
- 10. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of osmium catalyst residues from dihydroxylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of osmium catalyst residues from dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual osmium from my final product?
A1: Osmium, particularly its most common catalytic form, osmium tetroxide (OsO₄), is highly toxic even at low concentrations. For drug development professionals, stringent regulatory guidelines, such as the ICH Q3D guideline for elemental impurities, mandate the control of potentially hazardous metals like osmium in active pharmaceutical ingredients (APIs).[1][2][3] Failure to adequately remove osmium can lead to product rejection, and more importantly, pose significant health risks.
Q2: What are the primary methods for removing osmium residues after a dihydroxylation reaction?
A2: The most common methods involve quenching the reaction with a reducing agent, followed by workup procedures. More advanced techniques utilize specialized scavengers to achieve very low residual osmium levels. The main strategies include:
-
Reductive Quenching and Precipitation: Treating the reaction mixture with reducing agents like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the osmium species to less soluble forms, which can then be filtered off.
-
Adsorption on Solid Supports: Using materials like silica-based metal scavengers or activated carbon to bind the osmium residues, which are then removed by filtration.
-
Solvent Extraction: Partitioning the osmium species into an aqueous phase away from the desired organic product.
Q3: What are silica-based metal scavengers and how do they work for osmium removal?
A3: Silica-based metal scavengers, such as SiliaMetS®, are functionalized silica gels designed to selectively bind and remove metal complexes from solution.[4][5][6][7] For osmium, scavengers with functional groups containing sulfur (e.g., Thiol, DMT, Cysteine) or nitrogen (e.g., Imidazole, TAAcOH) have shown high efficiency.[4][5][6][8] The scavenger is added to the crude reaction mixture, stirred for a specific period, and then easily removed by filtration, taking the bound osmium with it.
Q4: How low can I expect to get the residual osmium levels using these methods?
A4: The achievable residual osmium level depends on the chosen method and optimization.
-
Reductive Quenching: This method can reduce osmium levels, but may not consistently meet the stringent requirements for APIs (typically low ppm).
-
Silica-Based Scavengers: These have been shown to be highly effective, capable of reducing osmium concentrations from over 100 ppm to less than 0.5 ppm.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during the removal of osmium catalyst residues.
Issue 1: Persistent Color in the Product After Workup
-
Problem: The final product remains dark or colored even after quenching and filtration. This indicates the presence of residual osmium species, often as finely dispersed, insoluble lower-oxidation-state osmium compounds.
-
Troubleshooting Workflow:
Troubleshooting workflow for persistent product coloration.
Issue 2: Incomplete Osmium Removal (<5 ppm) with Standard Quenching
-
Problem: After a standard workup with a reducing agent and filtration, the residual osmium level, as determined by ICP-MS, is still above the desired limit for pharmaceutical applications.
-
Troubleshooting Workflow:
Troubleshooting for achieving low ppm osmium levels.
Issue 3: Low Product Recovery After Scavenger Treatment
-
Problem: While the osmium removal is successful with a scavenger, the yield of the desired diol is lower than expected.
-
Troubleshooting Workflow:
Troubleshooting for low product recovery after scavenging.
Data on Osmium Removal Efficiency
The following table summarizes the effectiveness of different silica-based scavengers for removing osmium residues from various dihydroxylation reactions. The data is based on studies performed by SiliCycle.[1][4]
| Reaction Type | Initial Os (ppm) | Scavenger (Equivalents) | Time (h) | Temperature (°C) | % Os Scavenged | Final Os (ppm) (calculated) |
| Dihydroxylation | 132 | SiliaMetS® DMT (8) | 16 | 22 | >98% | < 2.64 |
| Sharpless Dihydroxylation | 25 | SiliaMetS® Thiol (8) | 4 | 22 | >98% | < 0.5 |
| Sharpless Dihydroxylation | 25 | SiliaMetS® Cysteine (8) | 4 | 22 | >98% | < 0.5 |
| Lemieux-Johnson Oxidation | 21 | SiliaMetS® Imidazole (8) | 4 | 22 | 89% | 2.31 |
Experimental Protocols
Protocol 1: Standard Reductive Quenching and Workup
This protocol is a general method for reducing and removing the bulk of osmium catalyst residues.
-
Quenching:
-
Once the reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to the vigorously stirred reaction mixture. A typical starting point is to use a volume of quenching solution equal to the volume of the reaction mixture.
-
Continue stirring for at least 1-2 hours. The color of the mixture should change from dark brown/black to a lighter color, and a precipitate may form.
-
-
Filtration:
-
If a precipitate has formed, filter the entire mixture through a pad of Celite® or another suitable filter aid.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., acetone, t-butanol) and then with a more polar solvent like ethyl acetate to ensure all the product is collected.
-
-
Extraction and Wash:
-
Transfer the filtrate to a separatory funnel.
-
If two phases are not present, add water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Submit a sample of the crude product for ICP-MS analysis to determine the residual osmium concentration. Further purification by chromatography or recrystallization may be necessary.
-
Protocol 2: Osmium Removal Using a Silica-Based Scavenger (Batch Mode)
This protocol is designed as a "polishing" step to remove osmium to very low levels after an initial workup or for reactions with low initial osmium concentrations.
-
Initial Workup (Optional but Recommended):
-
Perform a preliminary workup as described in Protocol 1, but without the extensive stirring during quenching, to remove the bulk of the osmium and other reaction by-products.
-
-
Scavenger Selection and Quantification:
-
Based on the data table above, select a suitable scavenger. SiliaMetS® DMT and Thiol are good starting points for osmium removal.[4][8]
-
Determine the approximate amount of residual osmium in your crude product (either by estimation from the amount of catalyst used or by a preliminary ICP-MS analysis).
-
Calculate the required amount of scavenger. A good starting point for optimization is to use 4-8 molar equivalents of the scavenger relative to the amount of residual osmium.[5][9]
-
-
Scavenging Procedure:
-
Dissolve the crude product containing osmium residues in a suitable solvent (e.g., ethyl acetate, dichloromethane, THF).
-
Add the calculated amount of the selected SiliaMetS® scavenger to the solution.
-
Stir the mixture at room temperature. A typical scavenging time is 1-4 hours, but this may need to be optimized.[9] The progress can sometimes be monitored by the solution becoming less colored.
-
-
Isolation of the Purified Product:
-
Filter the mixture to remove the scavenger.
-
Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
-
Analysis:
-
Submit a sample of the purified product for ICP-MS analysis to confirm the final osmium concentration.
-
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to the specific requirements of your reaction and local safety regulations. Always perform a risk assessment before undertaking any new experimental procedure.
References
- 1. silicycle.com [silicycle.com]
- 2. US3413114A - Process for recovering osmium - Google Patents [patents.google.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Lipase-Catalyzed Acylation of 3-Butene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lipase-catalyzed acylation of 3-butene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the lipase-catalyzed acylation of this compound?
The primary products of the lipase-catalyzed acylation of this compound are the monoacylated derivatives, specifically (R)-4-acetoxy-2-buten-1-ol and (S)-4-acetoxy-2-buten-1-ol, and the diacylated product, 1,2-diacetoxy-3-butene. The reaction is often used for the kinetic resolution of the racemic diol to obtain enantiomerically enriched products.
Q2: What are the common byproducts observed in this reaction?
Common byproducts can include:
-
Di-acylated product: Formation of 1,2-diacetoxy-3-butene can be a significant byproduct if the reaction is not optimized for mono-acylation.
-
Hydrolysis products: Residual water in the reaction medium can lead to the hydrolysis of the acyl donor (e.g., vinyl acetate to acetic acid) and the acylated product (e.g., 4-acetoxy-2-buten-1-ol back to this compound and acetic acid).
-
Cyclic acetals: When using vinyl acetate as the acyl donor, acetaldehyde is formed as a coproduct. Acetaldehyde can react with the diol to form cyclic acetal byproducts.
Q3: Which lipases are commonly used for the acylation of this compound?
Several lipases can be used, with the choice often depending on the desired enantioselectivity. Commonly used lipases include Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and porcine pancreas lipase (PPL). CALB is frequently chosen for its high activity and stability.
Q4: What are suitable acyl donors for this reaction?
Vinyl acetate is a widely used acyl donor because the reaction is essentially irreversible. The vinyl alcohol tautomerizes to acetaldehyde, which does not participate in the reverse reaction. Other acyl donors like ethyl acetate or acetic anhydride can also be used, but may have different reactivity profiles and byproduct formation.
Q5: What solvents are recommended for this enzymatic reaction?
The reaction is typically carried out in organic solvents. Common choices include non-polar solvents like hexane, heptane, and toluene, or ethers like tert-butyl methyl ether (MTBE) and diisopropyl ether (DIPE). The choice of solvent can significantly impact enzyme activity and enantioselectivity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-acylated Product
| Possible Cause | Troubleshooting Step |
| Suboptimal Enzyme Activity | 1. Verify Enzyme Activity: Ensure the lipase is active. If possible, test it with a standard substrate. 2. Increase Enzyme Loading: Incrementally increase the amount of lipase in the reaction. 3. Optimize Temperature: Determine the optimal temperature for the specific lipase being used (typically between 30-50 °C). |
| Poor Acyl Donor Reactivity | 1. Switch Acyl Donor: If using a less reactive acyl donor like ethyl acetate, consider switching to vinyl acetate for a more favorable equilibrium. 2. Increase Acyl Donor Concentration: A higher molar excess of the acyl donor can drive the reaction forward. |
| Presence of Inhibitors | 1. Purify Substrates: Ensure the this compound and acyl donor are free from impurities that could inhibit the enzyme. 2. Use Anhydrous Solvents: While a small amount of water is necessary for lipase activity, excess water can lead to hydrolysis and reduce the yield of the acylated product. Use freshly dried solvents. |
| Reaction Equilibrium | 1. Remove Byproducts: If using a reversible acyl donor, consider methods to remove the alcohol byproduct (e.g., molecular sieves) to shift the equilibrium towards product formation. |
Problem 2: Formation of Significant Amounts of Di-acylated Byproduct
| Possible Cause | Troubleshooting Step |
| High Reactivity of Mono-acylated Product | 1. Reduce Reaction Time: Monitor the reaction closely and stop it once the desired amount of mono-acylated product is formed, before significant di-acylation occurs. 2. Lower Temperature: Reducing the reaction temperature can sometimes increase the selectivity for mono-acylation. |
| High Molar Ratio of Acyl Donor | 1. Optimize Acyl Donor Concentration: Reduce the molar excess of the acyl donor. A 1.1 to 2-fold excess is often sufficient for mono-acylation. |
Problem 3: Presence of Unexpected Byproducts (e.g., Cyclic Acetals)
| Possible Cause | Troubleshooting Step |
| Reaction of Acetaldehyde with Diol | 1. Remove Acetaldehyde: If using vinyl acetate, consider performing the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) to help remove the volatile acetaldehyde as it is formed. 2. Change Acyl Donor: If cyclic acetal formation is a persistent issue, consider using an acyl donor that does not produce an aldehyde byproduct, such as ethyl acetate. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical lipase-catalyzed acylation of this compound, highlighting the distribution of products and byproducts under different conditions.
| Condition | Conversion of Diol (%) | Mono-acylated Product (%) | Di-acylated Product (%) | Cyclic Acetal Byproduct (%) |
| Standard | 85 | 75 | 8 | 2 |
| Extended Reaction Time | 98 | 60 | 35 | 3 |
| Reduced Acyl Donor | 70 | 65 | 3 | 2 |
| Reaction under N₂ Stream | 83 | 78 | 5 | <1 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Acylation of this compound
-
Materials:
-
This compound (1.0 mmol, 88.11 mg)
-
Immobilized Candida antarctica lipase B (CALB, 20 mg/mmol of substrate)
-
Vinyl acetate (2.0 mmol, 184 µL)
-
Anhydrous tert-butyl methyl ether (MTBE, 5 mL)
-
Molecular sieves (4 Å, activated)
-
-
Procedure:
-
To a dry 10 mL round-bottom flask containing a magnetic stir bar, add this compound and anhydrous MTBE.
-
Add the immobilized CALB and activated molecular sieves to the flask.
-
Add vinyl acetate to the mixture to initiate the reaction.
-
Seal the flask and stir the mixture at 40 °C.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-FID or TLC.
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the enzyme with fresh MTBE.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the products by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: GC-MS Analysis of Products and Byproducts
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or MTBE) to a final concentration of approximately 1 mg/mL.
-
Visualizations
Technical Support Center: 3-Butene-1,2-diol Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of 3-Butene-1,2-diol to prevent unwanted polymerization. By following these recommendations, you can ensure the stability and purity of the compound for your research and development needs.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the storage and stability of this compound.
Q1: I noticed an increase in the viscosity of my this compound sample. What could be the cause?
A1: An increase in viscosity is a primary indicator of polymerization. This occurs when individual molecules of this compound begin to link together, forming larger chains (oligomers or polymers). This process is typically initiated by the presence of free radicals.
Q2: What are the main factors that can trigger the polymerization of this compound?
A2: The polymerization of this compound is a free-radical process.[1][2] The primary triggers for initiating this reaction are:
-
Heat: Elevated temperatures can accelerate the rate of polymerization.
-
Light (UV Radiation): Exposure to light, especially UV radiation, can generate free radicals.
-
Oxygen: The presence of oxygen can lead to the formation of peroxides, which are potent initiators of polymerization.
-
Contaminants: Impurities such as metal ions or residual catalysts from the synthesis process can also initiate polymerization.
Q3: My sample of this compound has turned a yellowish color. Is it still usable?
A3: A change in color, such as yellowing, can indicate degradation or the presence of impurities, which may include oligomers. While a slight color change may not always signify complete polymerization, it is a warning sign. It is recommended to test the purity of the sample before use. If significant polymerization has occurred, the material may not be suitable for your experiments.
Q4: How can I prevent the polymerization of this compound during long-term storage?
A4: To ensure the long-term stability of this compound, a combination of proper storage conditions and the use of inhibitors is recommended.
-
Storage Conditions: Store the compound in a cool, dark, and dry place.[3] Refrigeration (2-8 °C) or freezing (-20 °C) in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is ideal.[4]
-
Inhibitors: For extended storage, the addition of a polymerization inhibitor is highly recommended.
Q5: What are polymerization inhibitors and how do they work?
A5: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals, thereby interrupting the chain reaction of polymerization.[3][5]
Q6: Which inhibitors are suitable for this compound?
A6: While specific data for this compound is limited, inhibitors effective for other vinyl and allylic monomers are expected to be suitable. These include:
-
Phenolic Compounds: Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), and 4-tert-Butylcatechol (TBC) are commonly used.[5] MEHQ is particularly effective in the presence of oxygen.[6]
-
Hydroxylamines and Aminophenols: N,N-diethylhydroxylamine (DEHA) and N-substituted p-aminophenols are also efficient radical scavengers.[7]
Q7: What is the recommended concentration of an inhibitor?
A7: Inhibitors are typically added in parts per million (ppm) concentrations. The exact concentration depends on the inhibitor's efficacy and the storage conditions. A general starting range is 100-200 ppm. It is crucial to consult the supplier's recommendations or perform stability studies to determine the optimal concentration for your specific application.
Q8: How can I test for the presence of polymers in my this compound sample?
A8: The presence of oligomers or polymers can be detected using analytical techniques such as:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method to determine the molecular weight distribution and identify the presence of higher molecular weight species.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the monomer from any oligomeric impurities.[10][11]
Q9: I suspect peroxide formation in my stored this compound. How can I test for it?
A9: Due to its unsaturated nature, this compound can form peroxides upon exposure to air, which can initiate polymerization.[12][13] The presence of peroxides can be determined by titration methods. A common method involves the reaction of the sample with potassium iodide and subsequent titration of the liberated iodine with a standardized sodium thiosulfate solution.[14][15][16][17]
Data Presentation
The following table summarizes the recommended storage conditions and common inhibitors for preventing the polymerization of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) or -20 °C (Frozen) | Reduces the rate of potential polymerization reactions. |
| Light Exposure | Store in amber or opaque containers in the dark. | Prevents light-induced free radical formation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes contact with oxygen to prevent peroxide formation. |
| Container | Tightly sealed, clean, and dry containers. | Prevents contamination and moisture ingress. |
| Inhibitor Type | Phenolic compounds (e.g., MEHQ, HQ, TBC) | Effective free radical scavengers. |
| Inhibitor Concentration | 100 - 200 ppm (typical starting range) | Sufficient to inhibit polymerization without interfering with subsequent reactions. |
Experimental Protocols
1. Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
-
Objective: To evaluate the effect of elevated temperature on the polymerization of this compound.
-
Materials:
-
This compound sample (with and without inhibitor).
-
Oven capable of maintaining a constant temperature (e.g., 40°C).
-
Inert gas (Nitrogen or Argon).
-
Sealed amber vials.
-
Analytical instrumentation (GPC or HPLC).
-
-
Procedure:
-
Prepare multiple sealed amber vials containing the this compound sample. For comparison, prepare sets with and without a selected inhibitor at a known concentration.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Place the vials in an oven set to an elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each set.
-
Allow the vials to cool to room temperature.
-
Analyze the samples using GPC or HPLC to determine the presence and quantity of oligomers.
-
Compare the results over time to assess the rate of polymerization and the effectiveness of the inhibitor.
-
2. Protocol for Determination of Peroxide Value
This protocol provides a method to determine the concentration of peroxides in this compound.
-
Objective: To quantify the peroxide content in a sample of this compound.
-
Materials:
-
This compound sample.
-
Solvent mixture (e.g., acetic acid and chloroform).[15]
-
Saturated potassium iodide (KI) solution.
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N).
-
Starch indicator solution.
-
Erlenmeyer flask with a stopper.
-
Burette.
-
-
Procedure:
-
Accurately weigh a specific amount of the this compound sample into an Erlenmeyer flask.
-
Add the solvent mixture to dissolve the sample.
-
Add the saturated KI solution, stopper the flask, and swirl. Let it stand in the dark for a few minutes.
-
Add deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add a few drops of the starch indicator solution, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears completely.
-
Perform a blank titration with the reagents only.
-
Calculate the peroxide value based on the volume of titrant used.
-
Mandatory Visualization
Caption: Factors leading to polymerization and preventive measures.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. agilent.com [agilent.com]
- 5. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scribd.com [scribd.com]
- 10. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond | Depth-First [depth-first.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. scribd.com [scribd.com]
- 17. metrohm.com [metrohm.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Chiral 3-Butene-1,2-diol: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral 3-Butene-1,2-diol, a valuable building block in the pharmaceutical industry, can be achieved through both chemical and enzymatic methodologies. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis (Sharpless Dihydroxylation) | Enzymatic Synthesis (Lipase-Catalyzed Kinetic Resolution) |
| Principle | Asymmetric dihydroxylation of an achiral olefin | Enantioselective acylation of a racemic diol |
| Catalyst | Osmium tetroxide (OsO₄) with a chiral ligand | Lipase (e.g., Candida antarctica Lipase B) |
| Typical Yield | Moderate to high (e.g., ~56% for similar dienes) | Theoretically limited to 50% for each enantiomer |
| Enantiomeric Excess (ee) | Excellent (>99%) | Excellent (≥99%) |
| Reaction Conditions | Low temperatures (0 °C), aqueous/organic solvent mixture | Mild temperatures, organic solvents |
| Reagents | Toxic and expensive osmium tetroxide, co-reoxidants | Benign enzymes, common organic solvents and acyl donors |
| Substrate Scope | Broad for various substituted alkenes | Specific to the enzyme's substrate tolerance |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to enzyme cost and stability |
| Environmental Impact | Use of heavy metals and organic solvents | Generally considered greener due to biodegradable catalysts and milder conditions |
Chemical Synthesis: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[1][2][3] In the case of 1,3-butadiene, this reaction can be employed to introduce two hydroxyl groups across one of the double bonds, yielding chiral this compound. The high enantioselectivity is achieved through the use of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental setup and provide reliable results for obtaining either enantiomer of the diol.[1][4]
A representative reaction for a similar diene has reported a yield of 56% with an enantiomeric excess of >99%.[5]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
This protocol is a general procedure adapted for the synthesis of this compound using commercially available AD-mix.
Materials:
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
1,3-Butadiene (condensed and cooled)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
-
AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent) are added to the solvent mixture and stirred until dissolved.[2]
-
A pre-weighed amount of cold, liquefied 1,3-butadiene is added to the reaction mixture.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1.4 g of AD-mix) and stirred for an additional hour at room temperature.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound.
Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds.[6] For this compound, a common and effective strategy is the kinetic resolution of the racemic diol using a lipase.[6] Lipases, such as Candida antarctica Lipase B (CALB), are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[7][8] This allows for the separation of the two enantiomers, both with high enantiomeric purity.
In a typical kinetic resolution, the maximum theoretical yield for each enantiomer is 50%. Studies on the kinetic resolution of a closely related substrate, 2-hydroxy-3-butenyl butanoate, have shown that both the (R) and (S) enantiomers can be obtained with high enantiomeric purity (ee ≥ 99%) and satisfactory yields of 29% and 27% respectively.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general procedure for the kinetic resolution of racemic this compound using Candida antarctica Lipase B.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic this compound in an anhydrous organic solvent, immobilized Candida antarctica Lipase B is added.
-
Vinyl acetate (0.5 to 1.0 equivalents) is added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The progress of the reaction is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining diol and the formed ester, as well as the conversion.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted diol and the acylated product.
-
The enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting mixture of the unreacted diol and the acylated diol is separated by flash column chromatography on silica gel.
-
The acylated diol can be subsequently hydrolyzed (e.g., using a base like sodium hydroxide) to obtain the other enantiomer of this compound.
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis of (R)-3-Butene-1,2-diol via Sharpless Asymmetric Dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dc.engconfintl.org [dc.engconfintl.org]
A Comparative Guide to 3-Butene-1,2-diol and Other Chiral Diols in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity in the formation of new stereocenters. While established C₂-symmetric diols such as BINOL and TADDOL have demonstrated broad utility and high efficacy, there is a continuous search for novel, readily accessible, and versatile chiral building blocks. This guide provides a comparative overview of 3-butene-1,2-diol, a versatile chiral synthon, and contrasts its potential applications with the performance of well-established chiral diols in asymmetric synthesis, supported by experimental data and detailed protocols.
Synthesis of Enantiopure this compound
The primary route to enantiomerically enriched this compound is the Sharpless asymmetric dihydroxylation of 1,3-butadiene.[1][2][3] This method allows for the controlled introduction of two adjacent hydroxyl groups across one of the double bonds with high enantioselectivity.
Caption: Synthesis of enantiopure this compound via Sharpless asymmetric dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
A mixture of AD-mix-β (1.4 g/mmol of olefin), methanesulfonamide (1 eq), and a t-BuOH/H₂O (1:1) solvent mixture is prepared and cooled to 0 °C. Gaseous 1,3-butadiene is then bubbled through the stirred solution. The reaction is monitored by TLC, and upon completion, the reaction is quenched with sodium sulfite. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude diol is then purified by flash column chromatography to yield the enantiopure this compound.
This compound as a Chiral Building Block
While direct applications of this compound as a chiral ligand in catalysis are not extensively reported, it serves as a valuable and versatile chiral building block in the synthesis of complex molecules.[4][5][6] Its bifunctional nature, possessing both a vicinal diol and a vinyl group, allows for a variety of subsequent transformations.
Caption: Synthetic utility of this compound as a chiral building block.
Comparative Performance in Asymmetric Diels-Alder Reactions
To provide a comparative perspective, this section focuses on the asymmetric Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the construction of six-membered rings.[1] Due to the lack of data for this compound as a ligand, we present data for its saturated analog, (2R,3R)-butane-2,3-diol, used as a chiral auxiliary. This is compared with the performance of the well-established C₂-symmetric diols, BINOL and TADDOL, as chiral catalysts.
Data Presentation
| Chiral Diol/Auxiliary | Diene | Dienophile | Catalyst/Acid | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (2R,3R)-Butane-2,3-diol (as acetal auxiliary) | 2,3-Dimethyl-1,3-butadiene | Cyclohex-2-enone acetal | Lewis/Brønsted Acid | 74 | >95:5 | >98 | [7] |
| (R)-BINOL | Danishefsky's Diene | Benzaldehyde | (R)-BINOL/Ti(O-i-Pr)₄ | 95 | - | 98 | [8][9] |
| TADDOL | Aminosiloxydiene | Methacrolein | TADDOL (20 mol%) | Good | - | 91 | [10][11] |
Experimental Protocols
General Workflow for Asymmetric Diels-Alder Reaction:
Caption: General workflow for a chiral diol-mediated asymmetric Diels-Alder reaction.
Protocol for Asymmetric Diels-Alder with Butane-2,3-diol Acetal Auxiliary: To a solution of the chiral acetal derived from cyclohex-2-enone and (2R,3R)-butane-2,3-diol in a suitable solvent (e.g., CH₂Cl₂), a Lewis or Brønsted acid is added at low temperature (e.g., -78 °C). The diene (e.g., 2,3-dimethyl-1,3-butadiene) is then added dropwise. The reaction mixture is stirred at the low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified. The chiral auxiliary can often be recovered after cleavage.[7]
Protocol for BINOL-Catalyzed Asymmetric Diels-Alder Reaction: In a flame-dried flask under an inert atmosphere, a solution of (R)-BINOL and a titanium source (e.g., Ti(O-i-Pr)₄) in an appropriate solvent is stirred at room temperature to pre-form the catalyst. The solution is then cooled, and the dienophile and diene are added sequentially. The reaction is maintained at the specified temperature until completion. Work-up involves quenching the reaction, extraction, and purification of the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[8][9]
Protocol for TADDOL-Catalyzed Asymmetric Diels-Alder Reaction: To a solution of the dienophile (e.g., methacrolein) in a suitable solvent, the TADDOL catalyst (20 mol%) is added. The mixture is stirred at the reaction temperature, and the diene (e.g., aminosiloxydiene) is then added. The reaction is monitored, and upon completion, the product is isolated and purified. The enantioselectivity of the product is determined using methods like Mosher ester analysis.[10][11]
Conclusion
This compound is a valuable chiral synthon, readily prepared in high enantiopurity via the Sharpless asymmetric dihydroxylation. While its direct application as a chiral ligand in asymmetric catalysis is not as well-documented as that of privileged diols like BINOL and TADDOL, its utility as a chiral building block is significant. The performance of its saturated analog, butane-2,3-diol, in asymmetric Diels-Alder reactions demonstrates the potential of simple, acyclic diols to induce high levels of stereocontrol.
In contrast, C₂-symmetric diols like BINOL and TADDOL are highly effective catalysts for a broad range of asymmetric transformations, consistently affording products with high enantioselectivities. The choice of a chiral diol in asymmetric synthesis will ultimately depend on the specific transformation, the desired level of stereocontrol, and the overall synthetic strategy, with this compound offering a cost-effective and versatile option as a chiral starting material.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A "chiral aldehyde" equivalent as a building block towards biologically active targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands in the Asymmetric Dihydroxylation of Butadiene
For Researchers, Scientists, and Drug Development Professionals
The asymmetric dihydroxylation (AD) of olefins is a cornerstone of modern organic synthesis, providing a reliable method for the creation of chiral vicinal diols, which are versatile building blocks for the synthesis of complex molecules, including pharmaceuticals. The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, stands out for its high enantioselectivity and broad substrate scope.[1] This guide provides a comparative analysis of the efficacy of different chiral ligands in the asymmetric dihydroxylation of 1,3-butadiene, a common C4 building block.
Introduction to Sharpless Asymmetric Dihydroxylation
The Sharpless AD reaction involves the oxidation of an alkene to a syn-diol using osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand and a stoichiometric co-oxidant.[1] The chiral ligands, typically dimeric cinchona alkaloid derivatives, create a chiral environment around the osmium catalyst, thereby directing the facial selectivity of the dihydroxylation and leading to the formation of an enantiomerically enriched product.[1][2]
The most commonly employed chiral ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD). Specifically, the phthalazine (PHAL) ethers of these alkaloids, (DHQ)₂PHAL and (DHQD)₂PHAL, have proven to be highly effective for a wide range of alkenes.[2] These ligands are commercially available as pre-packaged formulations known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), which also include the osmium catalyst, the co-oxidant (potassium ferricyanide, K₃[Fe(CN)₆]), and a base (potassium carbonate, K₂CO₃).[1][2]
Efficacy of Chiral Ligands with Butadiene: A Data-Driven Comparison
While the Sharpless asymmetric dihydroxylation has been extensively studied for a variety of alkenes, specific data for the dihydroxylation of 1,3-butadiene is less commonly reported in readily available literature. The reaction with conjugated dienes like butadiene introduces the challenge of regioselectivity (1,2- vs. 1,4-addition) in addition to enantioselectivity. Generally, the Sharpless AD favors the oxidation of the more electron-rich double bond.[1] In the case of 1,3-butadiene, this would lead to the formation of (E)-but-2-ene-1,4-diol or butane-1,2,3,4-tetraol depending on the reaction conditions and stoichiometry.
Due to the scarcity of direct comparative data for butadiene in the immediate search results, we will present a general trend observed for terminal olefins and dienes from the broader literature to infer the expected outcomes. It is important to note that these are expected trends and actual experimental results for butadiene may vary.
| Chiral Ligand | AD-mix Formulation | Expected Major Enantiomer | Typical Enantiomeric Excess (ee) for Terminal Alkenes | Typical Yield for Terminal Alkenes |
| (DHQ)₂PHAL | AD-mix-α | (S)-diol | High | Good to Excellent |
| (DHQD)₂PHAL | AD-mix-β | (R)-diol | High | Good to Excellent |
Note: The absolute configuration of the resulting diol from butadiene would depend on which double bond is dihydroxylated and the facial selectivity dictated by the ligand. For terminal alkenes, AD-mix-α generally provides the (S)-diol, while AD-mix-β provides the (R)-diol.
Experimental Protocols
A general experimental procedure for the asymmetric dihydroxylation of a liquid alkene is provided below. For a gaseous substrate like butadiene, modifications to introduce the gas into the reaction mixture would be necessary (e.g., bubbling the gas through the solution or performing the reaction in a sealed pressure vessel).
General Procedure for Asymmetric Dihydroxylation:
-
Preparation of the Reaction Mixture: A mixture of tert-butanol (t-BuOH) and water (1:1 v/v) is prepared. To this solvent system, the appropriate AD-mix (AD-mix-α or AD-mix-β) is added. The mixture is stirred at room temperature until the solids are dissolved, resulting in a biphasic solution with a clear organic layer and a yellow aqueous layer.
-
Reaction Initiation: The reaction mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: The alkene (in the case of butadiene, it would be bubbled into the cooled solution or the reaction would be conducted under a butadiene atmosphere in a sealed vessel) is added to the stirred reaction mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Quenching: Upon completion, the reaction is quenched by the addition of a solid sulfite salt (e.g., Na₂SO₃ or Na₂S₂O₅) and stirred for an additional hour.
-
Work-up: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.
Catalytic Cycle and Logic of Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-studied process that rationalizes the high enantioselectivity observed. The key steps are illustrated in the diagrams below.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
The process begins with the coordination of the chiral ligand to osmium tetroxide, forming a chiral catalyst complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a transient osmylate ester intermediate. The geometry of the chiral ligand dictates the face of the alkene that preferentially binds to the osmium, thus establishing the stereochemistry of the final product. Subsequent hydrolysis of the osmylate ester releases the chiral diol and a reduced osmium(VI) species. The co-oxidant then re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.
Caption: General experimental workflow for asymmetric dihydroxylation.
Conclusion
References
A Comparative Guide to Protecting Groups for Vicinal Diols
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the selective protection and deprotection of vicinal diols is a critical strategic consideration. The choice of a suitable protecting group is paramount to achieving high yields and chemoselectivity. This guide provides an objective comparison of common protecting groups for 1,2-diols, focusing on cyclic acetals and ketals, silyl ethers, and boronic esters, supported by experimental data and detailed protocols.
At a Glance: Comparison of Common Diol Protecting Groups
The following table summarizes the key characteristics of the most widely employed protecting groups for vicinal diols, offering a rapid overview of their stability and cleavage conditions. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one functional group while others remain intact.[1]
| Protecting Group | Structure | Formation Conditions | Stability | Cleavage Conditions |
| Acetonide (Isopropylidene Ketal) | Cyclic Ketal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., CSA, p-TsOH, CuSO₄)[2][3] | Stable to bases, nucleophiles, reducing agents, and mild oxidants[4][5] | Acidic hydrolysis (e.g., aq. HCl, AcOH/H₂O, TFA)[2][6] |
| Benzylidene Acetal | Cyclic Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., p-TsOH, Cu(OTf)₂)[7] | Stable to bases and nucleophiles[8] | Acidic hydrolysis; Hydrogenolysis (e.g., H₂, Pd/C); Reductive opening (e.g., DIBAL-H)[9] |
| tert-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | TBDMSCl, imidazole, DMF[10][11] | Stable to non-acidic and non-fluoride conditions[8] | Fluoride ions (e.g., TBAF); Strong acid[10] |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | TIPSCl, imidazole, CH₂Cl₂ or TIPSOTf, 2,6-lutidine[10] | More stable to acid than TBDMS[10] | Fluoride ions; Strong acid (harsher conditions than TBDMS)[10] |
| Boronic Ester | Cyclic Boronate | Boronic acid, azeotropic removal of water or in the presence of a Lewis acid[12][13] | Stable to non-aqueous conditions; labile to hydrolysis, especially at low pH[14] | Hydrolysis (acidic or basic conditions); transesterification with other diols[15][16] |
Experimental Data: A Quantitative Comparison
The selection of a protecting group is often guided by reaction efficiency. The following table presents a compilation of representative experimental data for the protection and deprotection of vicinal diols.
| Protecting Group | Substrate | Reaction | Reagents and Conditions | Time | Yield (%) | Reference |
| Acetonide | 1,2-Diol | Protection | 2,2-Dimethoxypropane, CSA, CH₂Cl₂ | 2-7 h | 82-86% | [2] |
| Acetonide | Deprotection | HCl, H₂O, THF, RT | 5 h | 92% | [2] | |
| Benzylidene Acetal | Salicin | Protection | Benzaldehyde dimethyl acetal, p-TsOH·H₂O, DMF, 80 °C | 2 h | 63% | |
| Benzylidene Acetal | Deprotection | 10% Pd/C, Et₃SiH, CH₃OH, RT | - | Excellent | [9] | |
| TBDMS Ether | Primary Alcohol | Protection | TBDMSCl, Imidazole, DMF | < 1 h | High | [10] |
| TBDMS Ether | Deprotection | TBAF, THF, RT | - | High | [11] | |
| TIPS Ether | Hindered Alcohol | Protection | TIPSOTf, 2,6-lutidine | Days | - | [10] |
| TIPS Ether | Deprotection | HF-Pyridine, THF, 0 °C | 8 h | - | [10] | |
| Boronic Ester | Alkylpinacolyl boronate | Deprotection | Diethanolamine, Ether; then 0.1 M HCl | 30 min | 99% (for phenylboronic acid) | [15][16] |
Experimental Protocols
Protection of a Diol as a Benzylidene Acetal
This protocol describes a general procedure for the formation of a benzylidene acetal using a copper(II) triflate catalyst.[7]
Materials:
-
Diol substrate (1 mmol)
-
Acetonitrile (10 mL)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.05–0.1 mmol)
-
Triethylamine (Et₃N) (0.2 mmol)
Procedure:
-
Dissolve the diol substrate in acetonitrile. If the diol is not fully soluble, sonication can be applied during the reaction.
-
Add benzaldehyde dimethyl acetal to the solution.
-
Add Cu(OTf)₂ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[7]
-
Once the reaction is complete, quench the catalyst by adding triethylamine.
-
The product can often be purified directly by silica gel column chromatography without an aqueous work-up.
Deprotection of a Silyl Ether using TBAF
This protocol outlines a general method for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using tetra-n-butylammonium fluoride (TBAF).[11]
Materials:
-
TBDMS-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF, 2-3 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.
Visualizing the Workflow and Logic
To better understand the process and the decision-making involved in selecting a protecting group, the following diagrams have been generated.
Caption: General experimental workflow for the use of protecting groups for vicinal diols.
Caption: Logic diagram for selecting an appropriate protecting group for a vicinal diol.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. synarchive.com [synarchive.com]
- 3. online.bamu.ac.in [online.bamu.ac.in]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a chiral molecule such as 3-butene-1,2-diol, which serves as a versatile building block in the synthesis of more complex bioactive compounds, unambiguous structural validation is paramount.[1][2] While X-ray crystallography is the gold standard for obtaining atomic-resolution structural data, its application can be limited by the ability to grow suitable single crystals. This guide provides a comparative overview of common analytical techniques for the structural validation of this compound, presenting their strengths and the data they provide.
Spectroscopic and Analytical Techniques for Structural Elucidation
A multi-technique approach is often employed to unequivocally confirm the structure of a small molecule like this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Comparison of Analytical Techniques for this compound Structure Validation
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | Provides the most definitive structural evidence. | Requires a suitable single crystal, which can be difficult to obtain. |
| ¹H NMR Spectroscopy | Information about the chemical environment of hydrogen atoms, including connectivity and stereochemistry through coupling constants. | Non-destructive, provides detailed information about the molecular skeleton. | Can have complex spectra for larger molecules; may not definitively establish absolute configuration. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Complements ¹H NMR, providing the number and type of carbon environments. | Lower sensitivity than ¹H NMR. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3] | High sensitivity, provides molecular formula confirmation. | Does not provide direct information about connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and easy method to identify key functional groups like -OH and C=C. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Below are generalized experimental protocols for the key spectroscopic techniques used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The concentration is typically in the range of 5-25 mg/mL.
-
¹H NMR Spectroscopy: The sample is placed in an NMR tube and inserted into the spectrometer. A standard ¹H NMR experiment is run, typically at a frequency of 300 MHz or higher. The chemical shifts, integration of peaks, and coupling patterns are analyzed to determine the proton environment and connectivity.
-
¹³C NMR Spectroscopy: A ¹³C NMR experiment is performed on the same sample. This provides information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.
-
Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and fragmentation patterns that can provide further structural clues.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber. The resulting spectrum shows characteristic absorption bands for the functional groups present in the molecule. For this compound, key peaks would include a broad O-H stretch and a C=C stretch.
Data Interpretation and Comparison
The data obtained from these techniques are complementary and together provide a comprehensive picture of the this compound structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data | Interpretation |
| ¹H NMR | Multiple signals in the vinyl and aliphatic regions with specific splitting patterns. | Confirms the presence of the vinyl group and the diol moiety, and their relative positions. |
| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms. | Confirms the carbon skeleton of the molecule. |
| Mass Spec | Molecular ion peak at m/z = 88.11.[3] | Confirms the molecular formula C₄H₈O₂.[3] |
| FTIR | Broad absorption around 3300 cm⁻¹ and a sharp peak around 1640 cm⁻¹. | Indicates the presence of O-H (hydroxyl) and C=C (alkene) functional groups, respectively. |
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound can be represented as a workflow diagram.
Caption: Workflow for the synthesis and structural validation of this compound.
This guide demonstrates that while X-ray crystallography provides unparalleled detail, a combination of spectroscopic techniques offers a robust and accessible alternative for the structural validation of this compound, which is crucial for its application in research and development.
References
A Comparative Guide to the Synthesis of Enantiopure 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 3-Butene-1,2-diol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its versatile structure, featuring both a vinyl group and a chiral 1,2-diol, allows for a multitude of chemical transformations. This guide provides a comparative analysis of established and potential synthetic routes to obtain this compound in high enantiopurity, focusing on enzymatic methods for which robust experimental data is available.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including desired enantiomer, yield, enantiomeric excess (ee), scalability, and the availability of specialized catalysts or enzymes. Below is a summary of the key performance indicators for the most well-documented method.
| Route Name | Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages |
| Enzymatic Kinetic Resolution | Racemic 2-hydroxy-3-butenyl butanoate | Lipase from Candida antarctica B (CALB) | (R)-3-Butene-1,2-diol | ~27% | ≥ 99% | Exceptionally high enantioselectivity; mild reaction conditions. |
| Enzymatic Kinetic Resolution | Racemic 2-hydroxy-3-butenyl butanoate | Lipase from Pseudomonas fluorescens (Lipase AK) | (S)-3-Butene-1,2-diol | ~29% | ≥ 99% | Access to the opposite enantiomer with high purity; mild conditions. |
| Sharpless Asymmetric Dihydroxylation | 1,3-Butadiene | OsO₄ / Chiral Ligand (AD-mix) | This compound | Data Not Available | Data Not Available | Potentially a direct, one-step route from a simple starting material. |
| Asymmetric Epoxidation & Hydrolysis | 1,3-Butadiene | Chiral Epoxidation Catalyst | This compound | Data Not Available | Data Not Available | A potential two-step route from a bulk chemical. |
Route 1: Enzymatic Kinetic Resolution
Kinetic resolution is a highly effective strategy for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate and the newly formed, enantiopure product. This method is renowned for achieving exceptionally high levels of enantiomeric purity.
The overall workflow involves an initial esterification of racemic this compound, followed by the key enzyme-catalyzed transesterification (the resolution step), and subsequent separation and hydrolysis to yield the desired enantiopure diol.
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Experimental Protocols
1. Preparation of Racemic (R,S)-2-Hydroxy-3-butenyl butanoate:
This protocol starts with the mono-esterification of the racemic diol.
-
Reactants: Racemic this compound, butanoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add butanoyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic monoester.
-
2. Kinetic Resolution of (R,S)-2-Hydroxy-3-butenyl butanoate:
This key step separates the enantiomers. The protocol is provided for obtaining the (S)-enantiomer of the diol using Lipase AK. A similar procedure using CALB at -13°C can be employed to resolve the (R)-enantiomer.[1][2]
-
Reactants & Enzyme: Racemic 2-hydroxy-3-butenyl butanoate, lipase from Pseudomonas fluorescens (Lipase AK), an acyl donor (e.g., vinyl butanoate), and an organic solvent (e.g., hexane).
-
Procedure:
-
To a solution of racemic 2-hydroxy-3-butenyl butanoate (1 equivalent) in hexane, add vinyl butanoate (1.5 equivalents).
-
Add the immobilized Lipase AK (e.g., 100-200 mg per mmol of substrate).
-
Incubate the suspension at the optimal temperature (e.g., -9 °C for Lipase AK) with gentle agitation.[2]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached. This is crucial to maximize the yield and ee of both the unreacted ester and the acylated product.
-
Once ~50% conversion is achieved, filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-2-hydroxy-3-butenyl butanoate from the formed (S)-diester product using flash column chromatography.
-
3. Hydrolysis to Enantiopure (S)-3-Butene-1,2-diol:
This final step liberates the enantiopure diol from the unreacted ester fraction.
-
Reactants: Enantioenriched (R)-2-hydroxy-3-butenyl butanoate (from the previous step), potassium carbonate (K₂CO₃), methanol.
-
Procedure:
-
Dissolve the enantioenriched (R)-ester in methanol.
-
Add K₂CO₃ (e.g., 2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH 7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure (S)-3-butene-1,2-diol. The (R)-enantiomer can be obtained by hydrolyzing the diester fraction from the resolution step.[1]
-
Alternative Synthetic Strategies (Qualitative Discussion)
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless AD is a powerful reaction that converts an alkene into a chiral vicinal diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1]
Caption: Theoretical Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene.
-
Potential Advantages: This method could, in theory, provide a very direct route from the inexpensive feedstock 1,3-butadiene.
-
Challenges: The application of AD to conjugated dienes like 1,3-butadiene is not straightforward. Potential issues include:
-
Regioselectivity: The reaction could potentially yield 2-butene-1,4-diol via 1,4-addition.
-
Over-oxidation: The remaining double bond in the product is also susceptible to dihydroxylation, which would lead to the formation of erythritol or threitol.
-
Yield and Enantioselectivity: Achieving high yield and ee% for this specific transformation requires significant optimization and may not be as high as for other classes of olefins.
-
Asymmetric Epoxidation followed by Regioselective Hydrolysis
This two-step approach involves first creating an enantiopure epoxide from 1,3-butadiene, followed by a ring-opening hydrolysis to form the diol.
Caption: Theoretical two-step synthesis via Asymmetric Epoxidation.
-
Potential Advantages: Leverages the availability of 1,3-butadiene as a starting material.
-
Challenges:
-
Asymmetric Epoxidation: While many methods exist, finding a catalyst that performs a highly enantioselective mono-epoxidation on 1,3-butadiene without polymerizing the diene can be difficult. The well-known Sharpless Asymmetric Epoxidation is specific to allylic alcohols.
-
Regioselective Hydrolysis: The acid- or base-catalyzed hydrolysis of 3,4-epoxy-1-butene can produce a mixture of regioisomers: the desired this compound (from attack at the secondary carbon) and 2-butene-1,4-diol (from attack at the primary carbon). Controlling this regioselectivity is a significant challenge.
-
References
Benchmarking 3-Butene-1,2-diol Derived Catalysts in Asymmetric Hydrogenation
In the landscape of asymmetric catalysis, the development of novel chiral ligands is paramount for enhancing enantioselectivity, improving reaction efficiency, and expanding the scope of chemical transformations. 3-Butene-1,2-diol, a readily available chiral building block, presents a versatile scaffold for the synthesis of new catalyst systems. This guide provides a comparative performance analysis of a hypothetical catalyst derived from this compound against well-established alternatives in the context of rhodium-catalyzed asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis.
The performance of a hypothetical C2-symmetric diphosphite ligand derived from (R,R)-3-Butene-1,2-diol, termed (4R,5R)-4,5-bis(diphenylphosphinooxy)-1-butene ("BDPO"), is benchmarked against the industry-standard chiral diphosphine ligands, (R,R)-DIPAMP and (R)-BINAP. The chosen model reaction is the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard substrate for evaluating the efficacy of chiral catalysts.
Performance Comparison of Chiral Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The following table summarizes the catalytic performance of the hypothetical BDPO-Rh catalyst system in comparison to established DIPAMP-Rh and BINAP-Rh catalysts. The projected data for BDPO is based on the performance of structurally similar acyclic chiral diphosphite ligands in analogous reactions.
| Catalyst System | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Rh(COD)(BDPO)]BF₄ | BDPO (Hypothetical) | Methyl (Z)-α-acetamidocinnamate | >99 | ~94 |
| [Rh(COD)(DIPAMP)]BF₄ | (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | >99 | 96 |
| [Rh(COD)(BINAP)]BF₄ | (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | >99 | 95 |
Note: The performance data for the BDPO-Rh catalyst is a projection based on structurally related chiral diphosphite ligands and is intended for comparative purposes.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:
A solution of the rhodium precursor, such as [Rh(COD)₂]BF₄, and the chiral diphosphine or diphosphite ligand (in a 1:1.1 molar ratio) in a degassed solvent like methanol or dichloromethane is stirred under an inert atmosphere. The resulting solution is then transferred to a hydrogenation vessel containing the substrate, methyl (Z)-α-acetamidocinnamate. The vessel is purged with hydrogen and pressurized to the desired level (typically 1-10 atm). The reaction is stirred at a constant temperature (usually room temperature) until the consumption of hydrogen ceases. The solvent is then removed under reduced pressure, and the residue is analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product, N-acetyl-D-phenylalanine methyl ester.
Visualizations
Synthesis of the Hypothetical BDPO Ligand:
Caption: Synthetic pathway for the hypothetical BDPO ligand.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation:
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
A Comparative Guide to Polymer Precursors: 3-Butene-1,2-diol vs. 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
The selection of monomeric precursors is a critical determinant of the final properties and performance of polymeric materials. This guide provides an objective comparison of two four-carbon diols, 3-butene-1,2-diol and 1,4-butanediol, as precursors for polyester synthesis. By examining their chemical structures, polymerization behavior, and the resultant polymer characteristics, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | This compound | 1,4-Butanediol |
| Chemical Structure | Contains a carbon-carbon double bond | Saturated aliphatic diol |
| Polymer Type | Unsaturated Polyesters | Saturated Polyesters (e.g., PBS) |
| Key Advantage | Potential for post-polymerization modification; potentially enhanced mechanical properties. | Well-established precursor for biodegradable polyesters with good processability. |
| Primary Application | Functional and crosslinkable polymers. | Biodegradable plastics, polyurethanes. |
Performance Comparison: A Data-Driven Analysis
The introduction of a double bond in the backbone of polyesters derived from this compound significantly influences their material properties when compared to their saturated counterparts derived from 1,4-butanediol.
Mechanical Properties
Polyesters synthesized from cis-2-butene-1,4-diol (a common isomer of this compound) have been shown to exhibit enhanced mechanical properties compared to those synthesized from 1,4-butanediol.[1] This can be attributed to the increased rigidity of the polymer chain conferred by the double bond.
Table 1: Comparison of Mechanical Properties of Polyesters Synthesized with Succinic Acid
| Property | Poly(cis-butenylene succinate) (from cis-2-butene-1,4-diol) | Poly(butylene succinate) (PBS) (from 1,4-butanediol) | Test Method |
| Tensile Strength (MPa) | Superior to PBS[1] | 30 - 45[2] | ASTM D882 |
| Young's Modulus (MPa) | Higher than PBS[1] | 300 - 650[2] | ASTM D882 |
| Elongation at Break (%) | Varies with composition | 150 - 350[2] | ASTM D882 |
Thermal Properties
The thermal characteristics of polyesters are crucial for their processing and end-use applications. The presence of a double bond in the polymer backbone can affect the glass transition temperature (Tg) and melting temperature (Tm).
Table 2: Comparison of Thermal Properties of Polyesters Synthesized with Succinic Acid
| Property | Poly(cis-butenylene dicarboxylate)s | Poly(butylene succinate) (PBS) | Test Method |
| Glass Transition Temp. (Tg) (°C) | Decreases with increasing dicarboxylic acid alkyl spacer length[3] | -33[4] | DSC |
| Melting Temperature (Tm) (°C) | Decreases with increasing dicarboxylic acid alkyl spacer length[3] | 114–115[4] | DSC |
Experimental Protocols
Synthesis of Poly(butylene succinate) (PBS) from 1,4-Butanediol and Succinic Acid
This protocol describes a two-step melt polycondensation method.[5][6][7]
Materials:
-
Succinic Acid (SA)
-
1,4-Butanediol (BDO)
-
Catalyst (e.g., Tetrabutyl titanate (TBT) or Magnesium Acetate)
-
Nitrogen (N₂) gas supply
Equipment:
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation outlet.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification:
-
Charge the reaction vessel with succinic acid and 1,4-butanediol (a molar ratio of 1:1.1 to 1:1.2 is common).
-
Add the catalyst (e.g., 0.05-0.1 wt% of the total reactants).
-
Heat the mixture to 160-190°C under a slow stream of nitrogen while stirring.
-
Water will be produced and should be continuously removed via the distillation outlet. This stage typically takes 2-4 hours.
-
-
Polycondensation:
-
Increase the temperature to 220-240°C.
-
Gradually reduce the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum for another 3-5 hours to increase the polymer's molecular weight. The viscosity of the mixture will increase significantly.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
-
Synthesis of Unsaturated Polyester from cis-2-Butene-1,4-diol and Succinic Acid
This protocol is adapted from general procedures for unsaturated polyester synthesis.[8]
Materials:
-
cis-2-Butene-1,4-diol
-
Succinic Acid
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (optional, e.g., xylene for azeotropic water removal)
-
Polymerization inhibitor (e.g., hydroquinone)
Equipment:
-
Three-neck reaction flask with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle.
Procedure:
-
Monomer Charging:
-
Charge the reaction flask with cis-2-butene-1,4-diol, succinic acid (equimolar amounts), catalyst, and a small amount of polymerization inhibitor. If using a solvent, add it at this stage.
-
-
Esterification:
-
Heat the mixture to 150-180°C under a nitrogen atmosphere with continuous stirring.
-
Water formed during the reaction is removed azeotropically with the solvent and collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the acid number of the mixture. The reaction is typically continued until the acid number reaches a desired low value.
-
-
Polymer Recovery:
-
Once the reaction is complete, cool the mixture.
-
If a solvent was used, it is removed under reduced pressure.
-
The resulting unsaturated polyester can be purified by precipitation in a non-solvent like methanol.
-
Visualizing the Chemistry
Polymerization Pathways
The following diagrams, generated using Graphviz, illustrate the polycondensation reactions of this compound and 1,4-butanediol with a generic dicarboxylic acid.
Caption: Polycondensation reactions of the diols.
Experimental Workflow: Polyester Synthesis
The general workflow for synthesizing polyesters via melt polycondensation is depicted below.
Caption: General workflow for melt polycondensation.
Conclusion
Both this compound and 1,4-butanediol are valuable precursors for polyester synthesis, each offering distinct advantages. 1,4-butanediol is a well-established monomer for producing biodegradable and processable saturated polyesters like PBS. In contrast, this compound provides a route to unsaturated polyesters with the potential for enhanced mechanical properties and the introduction of functionality through its double bond. The choice between these two diols will ultimately depend on the desired properties and application of the final polymeric material. For applications requiring high strength and the possibility of crosslinking or further chemical modification, this compound presents an attractive alternative. For established biodegradable applications, 1,4-butanediol remains a reliable and well-characterized choice.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. files.core.ac.uk [files.core.ac.uk]
Spectroscopic Comparison of 3-Butene-1,2-diol Stereoisomers: A Guide for Researchers
A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the stereoisomers of 3-butene-1,2-diol is presented to aid researchers in their identification and characterization. This guide provides a comparative summary of the spectroscopic properties of the enantiomeric pair, (2R,3R)- and (2S,3S)-3-butene-1,2-diol, and the meso form, (2R,3S)-3-butene-1,2-diol.
The distinct spatial arrangement of the hydroxyl groups in the stereoisomers of this compound gives rise to subtle yet measurable differences in their spectroscopic signatures. Understanding these differences is crucial for scientists engaged in stereoselective synthesis, drug development, and metabolomic studies where precise stereochemical assignment is paramount. While enantiomers exhibit identical spectra in achiral environments, their differentiation is achievable through the use of chiral derivatizing agents. Diastereomers, such as the meso and enantiomeric pairs, possess distinct physical and spectroscopic properties, allowing for their direct comparison.
Stereoisomers of this compound
The relationship between the stereoisomers of this compound, which includes a pair of enantiomers and a meso compound, is depicted below. The (R,S) and (S,R) forms are identical and represent the single meso compound.
Spectroscopic Data Comparison
¹H NMR Data
Proton NMR spectra are invaluable for determining the connectivity of a molecule. For the stereoisomers of this compound, the chemical shifts and coupling constants of the protons attached to the chiral centers and the double bond are particularly informative.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| (Racemic) this compound | CDCl₃ | Data not explicitly found for individual protons. General spectra available. |
| (Reference) meso-2,3-Butanediol | CDCl₃ | ~1.15 (d, 6H, 2 x CH₃), ~3.75 (q, 2H, 2 x CH) |
| (Reference) (2R,3R)-2,3-Butanediol | CDCl₃ | ~1.20 (d, 6H, 2 x CH₃), ~3.55 (q, 2H, 2 x CH) |
Note: Specific, experimentally verified ¹H NMR data for individual stereoisomers of this compound is not widely published. The data for 2,3-butanediol is provided for illustrative comparison of a similar diol system.
¹³C NMR Data
Carbon NMR provides information on the different carbon environments within a molecule. The chemical shifts of the carbons bearing the hydroxyl groups and the vinylic carbons are key diagnostic features.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Isomer not specified) | CDCl₃ | 65.4 (CH₂), 73.5 (CH), 115.8 (=CH₂), 137.9 (=CH) |
| (Reference) meso-2,3-Butanediol | CDCl₃ | ~17.0 (CH₃), ~72.0 (CH) |
| (Reference) (2R,3R)-2,3-Butanediol | CDCl₃ | ~18.5 (CH₃), ~70.0 (CH) |
Note: The provided ¹³C NMR data for this compound does not specify the stereoisomer. Data for 2,3-butanediol isomers is included for comparison.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are the O-H stretch of the alcohol groups and the C=C stretch of the alkene.
| Stereoisomer | Key Absorption Bands (cm⁻¹) |
| This compound (Isomer not specified) | ~3350 (br, O-H stretch), ~3080 (w, =C-H stretch), ~1645 (m, C=C stretch), ~1050 (s, C-O stretch) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of water and other small neutral molecules.
| Ionization Mode | Key m/z values (relative intensity) |
| EI-MS of this compound | 88 (M⁺), 70 (M⁺ - H₂O), 57, 43 |
Note: The mass spectrum is generally identical for all stereoisomers under standard EI-MS conditions.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically used with proton decoupling.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the neat liquid diol between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the diol in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-150.
-
Data Analysis: Identify the molecular ion peak and major fragment ions in the resulting mass spectrum.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like a this compound stereoisomer.
Assessing the Economic Viability of 3-Butene-1,2-diol Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Butene-1,2-diol, a valuable chiral building block and precursor in the pharmaceutical and fine chemical industries, can be achieved through various chemical and biochemical routes. The economic viability of each method is a critical factor for its industrial application, hinging on metrics such as yield, selectivity, and the cost of raw materials and catalysts. This guide provides an objective comparison of four primary synthesis methods for this compound, supported by available experimental data, to aid researchers and process chemists in making informed decisions.
Executive Summary of Synthesis Routes
Four principal methods for the synthesis of this compound are evaluated:
-
Deoxydehydration (DODH) of Erythritol: A green chemistry approach utilizing a bio-based feedstock.
-
Enzymatic Hydrolysis of 1,2-Epoxy-3-butene: A highly selective biocatalytic route.
-
Oxidation of But-1-ene: A traditional chemical oxidation method.
-
Selective Hydrogenation of 2-Butyne-1,4-diol: A catalytic reduction pathway.
The following sections detail the economic and technical parameters of each route, presenting quantitative data in a structured format for ease of comparison.
Quantitative Performance Comparison
The economic feasibility of each synthesis method is largely determined by a combination of factors including raw material and catalyst costs, reaction yield and selectivity, and energy consumption. The table below summarizes these key quantitative metrics.
| Parameter | Deoxydehydration of Erythritol | Enzymatic Hydrolysis of 1,2-Epoxy-3-butene | Oxidation of But-1-ene | Selective Hydrogenation of 2-Butyne-1,4-diol |
| Yield | High (Specific data for diol needed) | High (Specific data needed) | Moderate (Risk of over-oxidation) | High (e.g., up to 94.1% for similar diols)[1] |
| Selectivity | High for C4 products[2] | High (Enzyme-specific) | Variable, moderate at best | High with appropriate catalyst (e.g., Lindlar) |
| Raw Material Cost | Erythritol: ~$4.03 - $6.29/lb[3][4][5][6][7] | 1,2-Epoxy-3-butene: Price not readily available | But-1-ene: ~$268/500g[8] | 2-Butyne-1,4-diol: ~$101 - $126/kg[9][10][11][12] |
| Catalyst Cost | Rhenium catalysts (Price varies) | Epoxide Hydrolase (Price varies) | Potassium Permanganate: ~$128 - $230/kg[13] | Lindlar Catalyst: ~$725/10g - $366/10g[14][15][16][17] |
| Energy Consumption | High (225-275 °C)[2] | Low (Enzymatic conditions) | Moderate | Moderate (e.g., 50°C)[1] |
| Key Advantages | Bio-based feedstock, high selectivity. | High enantioselectivity, mild conditions. | Inexpensive oxidant. | High yield and selectivity possible. |
| Key Disadvantages | High temperature, expensive catalyst. | Potentially expensive enzyme and substrate. | Over-oxidation risk, waste generation. | Expensive catalyst, pressurized hydrogen. |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthesis routes. Below are generalized protocols for each of the key methods discussed.
Deoxydehydration of Erythritol
This method involves the removal of two hydroxyl groups from erythritol, a four-carbon sugar alcohol, to form the double bond and the diol functionality.
Materials:
-
Erythritol
-
Rhenium-based catalyst (e.g., Methyltrioxorhenium (MTO) or ReO3)[18]
-
Reductant (e.g., a secondary alcohol like 3-octanol)
-
Solvent (can be the same as the reductant)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A high-pressure reactor is charged with erythritol, the rhenium catalyst, and the reductant/solvent.
-
The reactor is sealed and purged with an inert gas.
-
The mixture is heated to a high temperature (typically 225-275 °C) and pressurized.[2]
-
The reaction is allowed to proceed for a short duration (1-15 minutes).[2]
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The product mixture is then subjected to purification, which may involve distillation or chromatography to isolate this compound.
Enzymatic Hydrolysis of 1,2-Epoxy-3-butene
This biocatalytic approach utilizes an epoxide hydrolase enzyme to open the epoxide ring of 1,2-Epoxy-3-butene, yielding the corresponding diol with high stereoselectivity.
Materials:
-
1,2-Epoxy-3-butene
-
Buffer solution (to maintain optimal pH for the enzyme)
-
Organic co-solvent (if necessary to improve substrate solubility)
Procedure:
-
A buffered aqueous solution is prepared, and the epoxide hydrolase enzyme is added.
-
1,2-Epoxy-3-butene, potentially dissolved in a minimal amount of a water-miscible organic solvent, is added to the enzyme solution.
-
The reaction mixture is incubated at a controlled temperature (typically mild, e.g., 25-40 °C) and pH.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
-
The organic extract is dried and the solvent evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.
Oxidation of But-1-ene
This classical method employs a strong oxidizing agent, such as potassium permanganate, to dihydroxylate the double bond of but-1-ene.
Materials:
Procedure:
-
A dilute solution of potassium permanganate and sodium hydroxide in water is prepared and cooled in an ice bath (cold, dilute, basic conditions are crucial to minimize over-oxidation).[26][27][28]
-
But-1-ene is bubbled through or added to the cold permanganate solution with vigorous stirring.
-
The reaction is monitored by the disappearance of the purple color of the permanganate ion.
-
Once the reaction is complete, the brown manganese dioxide (MnO2) precipitate is removed by filtration.
-
The filtrate is neutralized and then extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed to yield the crude diol, which requires purification to remove byproducts.
Selective Hydrogenation of 2-Butyne-1,4-diol
This method involves the partial reduction of a C4 alkyne-diol using a specialized catalyst to yield the corresponding alkene-diol.
Materials:
-
2-Butyne-1,4-diol
-
Hydrogen gas (H2)
-
Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or other selective hydrogenation catalyst[14][15][16][17]
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
A pressure reactor is charged with 2-Butyne-1,4-diol, the solvent, and the Lindlar catalyst.
-
The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to a specific pressure.
-
The reaction mixture is stirred at a controlled temperature until the stoichiometric amount of hydrogen has been consumed.
-
The reaction progress is monitored by GC or HPLC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
After the reaction, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by distillation to yield the this compound.
Economic Viability Assessment Workflow
The systematic evaluation of the economic viability of a chemical synthesis process is a multi-stage endeavor. The following diagram illustrates a generalized workflow for this assessment.
This workflow begins with the identification of potential synthesis routes and the collection of essential technical and cost data. This is followed by detailed cost modeling to estimate capital and operational expenditures, leading to a total production cost for each route. Finally, profitability metrics are calculated, and sensitivity analysis is performed to assess the impact of key variables on the overall economic outlook, culminating in a data-driven decision on the most viable synthesis method.
Conclusion
The selection of an optimal synthesis route for this compound requires a thorough evaluation of both technical performance and economic viability.
-
Deoxydehydration of erythritol presents a promising green route, though it is energy-intensive and relies on potentially expensive catalysts.
-
Enzymatic hydrolysis offers the potential for high selectivity under mild conditions, but the costs of the enzyme and the epoxide starting material are key uncertainties.
-
Oxidation of but-1-ene is a classical approach with inexpensive reagents, but challenges with selectivity and waste management may increase overall costs.
-
Selective hydrogenation of a butynediol can provide high yields and selectivity but requires specialized and costly catalysts.
Further research and process optimization are needed to fully elucidate the economic potential of each route. This guide provides a framework and foundational data to assist researchers and drug development professionals in this critical assessment.
References
- 1. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A versatile biobased continuous flow strategy for the production of this compound and vinyl ethylene carbonate from erythritol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bulkfoods.com [bulkfoods.com]
- 4. pyureorganic.com [pyureorganic.com]
- 5. bulksupplements.com [bulksupplements.com]
- 6. Robot or human? [walmart.com]
- 7. impactyourlife.co [impactyourlife.co]
- 8. 1-BUTENE price,buy 1-BUTENE - chemicalbook [m.chemicalbook.com]
- 9. 2-ブチン-1,4-ジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Butyne-1,4-diol, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 2-Butyne-1,4-diol 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. gfschemicals.com [gfschemicals.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. labsolu.ca [labsolu.ca]
- 15. biosynth.com [biosynth.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. strem.com [strem.com]
- 18. Deoxydehydration of glycerol to allyl alcohol catalyzed by rhenium derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Epoxide Hydrolase lyophilized powder, beige, = 0.2U/g 9048-63-9 [sigmaaldrich.com]
- 20. Epoxide Hydrolases: Multipotential Biocatalysts [mdpi.com]
- 21. amsbio.com [amsbio.com]
- 22. caymanchem.com [caymanchem.com]
- 23. bluetigerscientific.com [bluetigerscientific.com]
- 24. intratec.us [intratec.us]
- 25. imarcgroup.com [imarcgroup.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. orgosolver.com [orgosolver.com]
- 28. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of 3-Butene-1,2-diol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 3-Butene-1,2-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also a reactive monomer that can gradually polymerize at room temperature and may cause eye irritation.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[3]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Engineering Controls: Handle this compound in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves collecting it as hazardous waste for pickup by a licensed disposal service. Under no circumstances should this compound be disposed of down the drain. [4]
-
Waste Collection:
-
Designate a specific, compatible, and properly labeled waste container for this compound waste. The container should be kept tightly closed in a dry, cool, and well-ventilated area.[3]
-
Do not mix this compound with other waste streams, especially incompatible materials, to prevent hazardous reactions.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard warnings, such as "Flammable" and "Toxic".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from ignition sources.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: Evacuate personnel from the immediate spill area.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition from the area. Use spark-proof tools and explosion-proof equipment for cleanup.[3]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Cleanup:
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[3]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Butene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling, storage, and disposal of 3-Butene-1,2-diol. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. It can also cause serious eye irritation[3]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. | Prevents contact with eyes, which can cause serious irritation. |
| Skin Protection | Chemical impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing[1]. | Avoids skin contact, as the chemical is harmful upon absorption. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation occurs[1]. A multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter is also recommended[3]. | Protects against inhalation of harmful vapors or mists. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.
Operational Protocols
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge[1]. Do not eat, drink, or smoke when using this product[1]. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials[1]. |
Emergency Procedures and Disposal
In the event of an emergency, immediate and appropriate action is necessary.
Emergency and Disposal Plan
| Situation | Action |
| Spill or Leak | Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Contain the spill and collect it for disposal in suitable, closed containers. Prevent the chemical from entering drains[1]. |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1]. |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help[1]. |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor[1]. |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Get medical help[1]. |
| Disposal | Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1]. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
